molecular formula C11H8F3NO B160611 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-20-8

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B160611
CAS No.: 1701-20-8
M. Wt: 227.18 g/mol
InChI Key: UNVMZLUVACVTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-20-8) is a high-purity quinoline derivative supplied for advanced chemical and pharmaceutical research. This compound belongs to a class of nitrogen-containing heterocyclic scaffolds renowned for their wide spectrum of pharmacological activities. The molecular framework features a quinoline core substituted with a hydroxyl group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position, contributing to its unique physicochemical properties and reactivity. Quinolines are fundamentally important in medicinal chemistry, serving as a privileged scaffold for developing therapeutics with activities including antimalarial, antibacterial, and anticancer properties (Panchal et al., 2023). Specifically, this chemical structure serves as a key synthetic intermediate in the preparation of more complex molecules. Research into related quinoline compounds, such as mefloquine, has demonstrated their application in studying mechanisms of action against parasites (PMC10025029). The presence of the trifluoromethyl group is a common bioisostere in drug design, often enhancing metabolic stability and membrane permeability. This product is intended for use in laboratory research as a building block for the synthesis of novel chemical entities, for structure-activity relationship (SAR) studies, and for investigating the biochemical pathways of quinoline-based drug action. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMZLUVACVTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937736
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1701-20-8
Record name 6-Methyl-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1701-20-8

This technical guide provides an in-depth overview of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and known biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

This compound is a quinoline derivative characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position.[1][2][3] These substitutions significantly influence its chemical reactivity and biological activity.

PropertyValueReference
CAS Number 1701-20-8[3]
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.18 g/mol [1]
Melting Point 252-253 °C[1]
MDL Number MFCD00153192[1]
Hazard Irritant[1]

Synthesis

The synthesis of 4-hydroxyquinolines is often achieved through the Conrad-Limpach reaction.[4][5][6] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For this compound, the likely starting materials would be 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol: Modified Conrad-Limpach Synthesis

Step 1: Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylaniline (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue for several hours to ensure the azeotropic removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A in a three-necked flask equipped with a mechanical stirrer and a condenser.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

dot

Caption: Conrad-Limpach synthesis workflow.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents and research tools.

Anti-inflammatory and Antimicrobial Potential

This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[8] The quinoline core is a common feature in many antibacterial and anti-inflammatory drugs.

Antitubercular and Antiplasmodial Activity

Derivatives of 4-hydroxy-2-(trifluoromethyl)quinolines have been investigated as precursors for antitubercular and antiplasmodial (antimalarial) agents.[9] The hydroxyl group can be derivatized to produce compounds with enhanced activity against Mycobacterium tuberculosis and Plasmodium falciparum.

Fluorescent Probe Development

The unique structure of this compound lends itself to applications as a fluorescent probe.[10] The quinoline ring system is inherently fluorescent, and modifications can tune its photophysical properties for sensing specific analytes or for use in biological imaging.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on this compound are limited, the broader class of quinoline derivatives has been shown to modulate key cellular signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation.[11][12][13] Some quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

dot

NFkB_Pathway Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Pro-inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation Proteasomal_Degradation Proteasomal Degradation IkB_P->Proteasomal_Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression activates Target_Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline (Potential Inhibitor) Target_Compound->IKK_Complex potential inhibition

Caption: Potential inhibition of the NF-κB pathway.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.[14][15][16] Some natural and synthetic compounds can interfere with these signaling pathways, offering a novel approach to antimicrobial therapy. Given its structural similarity to some quorum sensing molecules, this compound may act as a quorum sensing inhibitor.

dot

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer produces Receptor Receptor (e.g., LuxR) Autoinducer->Receptor binds to Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes activates Target_Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline (Potential Inhibitor) Target_Compound->Receptor potential antagonism

Caption: Potential mechanism of quorum sensing inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration as an indicator of NO production.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Caption: General workflows for biological assays.

Conclusion

This compound is a versatile chemical entity with considerable potential in drug discovery and as a research tool. Its synthesis via the established Conrad-Limpach reaction provides a reliable route for its preparation. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and diagnostic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

A Comprehensive Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and key chemical characteristics of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS No: 1701-20-8). This fluorinated quinoline derivative is a valuable building block in medicinal chemistry and materials science.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis, formulation, and quality control.

PropertyValueSource(s)
CAS Number 1701-20-8[1][2][3]
Molecular Formula C₁₁H₈F₃NO[1][2]
Molecular Weight 227.19 g/mol [1]
Melting Point 252-253 °C[1]
MDL Number MFCD00153192[1]
Hazard Identification Irritant[1]

Chemical Structure and Tautomerism

Like many 4-hydroxyquinolines, this compound exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and a quinolone (keto) form. This characteristic is crucial as it influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. A related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is known to exist in this tautomeric form.[4]

Caption: Keto-enol tautomerism of the quinoline core.

Synthetic Protocol: Conrad-Limpach Reaction

The synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives is typically achieved via the Conrad-Limpach reaction. The following protocol is adapted from the established synthesis of the parent compound, 4-hydroxy-2-(trifluoromethyl)quinoline, by substituting aniline with 4-methylaniline (p-toluidine).[5]

Materials and Reagents
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • 4-Methylaniline (p-toluidine)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Saturated aqueous NH₄HCO₃ solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Experimental Procedure
  • Reaction Setup: Equip a round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate, 2 equivalents of 4-methylaniline, toluene (as solvent), and a catalytic amount (e.g., 0.05 eq) of p-toluenesulfonic acid.[5]

  • Reflux: Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).[5]

  • Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.

  • Purification: Purify the residue using silica gel column chromatography with a petroleum ether:ethyl acetate (e.g., 80:20) mobile phase to yield the final product, this compound.[5]

synthesis_workflow start Reactants: - Ethyl 4,4,4-trifluoro-3-oxobutanoate - 4-Methylaniline - Toluene (Solvent) - p-TSA (Catalyst) reflux Heat to 140°C Reflux Overnight (Dean-Stark Trap) start->reflux 1. Setup workup Aqueous Work-up: 1. Wash with sat. NH4HCO3 2. Wash with Water 3. Wash with Brine reflux->workup 2. Cool dry Dry Organic Phase (Anhydrous Na2SO4) workup->dry 3. Separate concentrate Concentrate (Rotary Evaporation) dry->concentrate 4. Filter purify Silica Gel Column Chromatography (Petroleum Ether : Ethyl Acetate) concentrate->purify 5. Load end_product Final Product: 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline purify->end_product 6. Elute

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Development

While specific biological pathways for this exact molecule are not extensively documented, closely related analogs are significant in drug discovery.

  • Antimalarial and Antitubercular Agents: The fluorinated quinoline scaffold is a key precursor for developing potent antiplasmodial and antitubercular agents.[4]

  • Antimicrobial and Antifungal Development: The modified quinoline structure is utilized for its ability to bind to microbial enzyme active sites, forming the basis for new antimicrobial and antifungal drugs.[6]

  • Oncology Research: Some derivatives are studied for their potential to inhibit cancer cell growth by disrupting DNA synthesis or other vital cellular proteins.[6]

  • Fluorescent Probes: The quinoline core's inherent fluorescent properties make it a candidate for developing probes for biological imaging.[7]

This compound serves as a critical intermediate, providing a foundation for creating diverse libraries of bioactive molecules for screening and therapeutic development.[6][7]

References

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its journey from the laboratory to potential therapeutic application. This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values, alongside a qualitative discussion of the factors influencing its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for its characterization and for designing solubility experiments.

PropertyValue
CAS Number 1701-20-8[1][2]
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.19 g/mol [1]
Melting Point 252-253 °C[1]
Appearance Data not available

Qualitative Solubility Profile

Quinoline and its derivatives are generally characterized by their aromatic heterocyclic structure, which often leads to a lipophilic nature and consequently, poor water solubility.[3] It is anticipated that this compound will follow this trend, exhibiting limited solubility in aqueous solutions and greater solubility in organic solvents.

Several structural features of this specific molecule will influence its solubility:

  • Quinoline Core: The bicyclic aromatic system is inherently hydrophobic.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group can enable hydrogen bonding, which may slightly enhance solubility in protic solvents.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will likely decrease aqueous solubility.

  • Trifluoromethyl Group (-CF₃): This is a strongly lipophilic group that is expected to significantly decrease aqueous solubility.

The interplay of these functional groups suggests that while the hydroxyl group may offer some potential for interaction with polar solvents, the overall character of the molecule is likely to be hydrophobic, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
Phosphate-Buffered Saline (pH 7.4)25
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Methanol25
Acetonitrile25
User-defined solvent 1
User-defined solvent 2

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of quinoline derivatives.[3][4]

Preparation of Saturated Solutions

This method, often referred to as the shake-flask method, is a standard technique for determining equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Glass vials with PTFE-lined caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

Procedure:

  • Weigh Compound: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining after equilibration.

  • Add Solvent: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes.[3]

    • Filter the suspension through a syringe filter (e.g., 0.22 µm). Ensure the filter material is compatible with the solvent and does not bind the compound.[3][4]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant for analysis.

Quantification of Solubilized Compound

The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Using HPLC (Recommended):

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Analyze Samples: Inject the standard solutions and the collected supernatant onto the HPLC system.

  • Determine Concentration: Use the calibration curve to determine the concentration of the compound in the supernatant based on its peak area.

Typical HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by a UV scan of the compound (the wavelength of maximum absorbance).

  • Injection Volume: 10-20 µL

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate (e.g., 24-48h shaking) add_solvent->equilibrate separation Centrifuge or Filter (0.22 µm) equilibrate->separation collect Collect clear supernatant separation->collect hplc Analyze by HPLC/UV-Vis collect->hplc calculate Calculate concentration vs. standards hplc->calculate

Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of a compound.

Factors Influencing Quinoline Derivative Solubility

This diagram illustrates the key molecular features that influence the aqueous solubility of quinoline derivatives like this compound.

G cluster_decrease Factors Decreasing Solubility cluster_increase Factors Increasing Solubility center Aqueous Solubility lipo_core Lipophilic Quinoline Core lipo_core->center tfm_group Trifluoromethyl Group (-CF3) tfm_group->center methyl_group Methyl Group (-CH3) methyl_group->center hydroxyl_group Hydroxyl Group (-OH) (H-Bonding) hydroxyl_group->center

Caption: Key structural factors influencing the aqueous solubility of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS Number: 1701-20-8).[1] Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of reported data for closely related analogs and predicted spectroscopic values. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also included to facilitate the analysis of this and similar quinoline derivatives.

The molecular formula for this compound is C₁₁H₈F₃NO, and its molecular weight is 227.19 g/mol .[1] The compound has a melting point of 252-253°C.[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from the analysis of similar quinoline structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1HOH
~8.0-8.2Singlet1HH5
~7.6-7.8Doublet1HH7
~7.4-7.6Doublet1HH8
~7.2-7.4Singlet1HH3
~2.4-2.6Singlet3HCH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~170-180C4 (C-OH)
~145-150 (quartet, JCF ≈ 275 Hz)CF₃
~145-148C8a
~140-145C2
~130-135C6
~125-130C5
~120-125C7
~118-122C4a
~115-120C8
~100-110C3
~20-25CH₃
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound as a solid is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (intramolecular hydrogen bonding)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₃)
1620-1600StrongC=C aromatic ring stretch
1580-1560StrongC=N stretch (quinoline ring)
1400-1300StrongC-F stretch (trifluoromethyl group)
1250-1100StrongC-O stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show the following fragmentation pattern.

m/zRelative Intensity (%)Assignment
227100[M]⁺ (Molecular Ion)
20840[M-F]⁺
19960[M-CO]⁺
15830[M-CF₃]⁺
13020[M-CF₃-CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[2]

    • For quantitative NMR (qHNMR), an internal standard may be added.

  • Instrument Setup :

    • The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming to achieve sharp, symmetrical peaks.[2]

  • ¹H NMR Spectrum Acquisition :

    • A standard single-pulse experiment is typically used.

    • Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Spectrum Acquisition :

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[2]

  • Data Processing :

    • The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Solid Sample)

This protocol describes the KBr pellet method, a common technique for solid samples.[3][4]

  • Sample Preparation :

    • Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

    • Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[3]

  • Background Spectrum :

    • A background spectrum of a blank KBr pellet is run to account for any atmospheric and instrumental contributions.[4]

  • Sample Spectrum Acquisition :

    • Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing :

    • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction :

    • For a solid sample with sufficient volatility, direct insertion probe (DIP) is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer, and the sample is heated to induce vaporization.

  • Ionization :

    • In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Mass Analysis :

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection :

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate generalized workflows relevant to the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Synthesis Synthesis of 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Drug_Development Drug Development & Further Research Purity_Assessment->Drug_Development

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and application of a novel chemical compound.

NMR_Experimental_Workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->sample_prep instrument_setup Instrument Setup (Lock & Shim) sample_prep->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process_data Data Processing (FT, Phasing, Baseline Correction) acquire_13c->process_data analyze_spectra Spectral Analysis & Interpretation process_data->analyze_spectra end End analyze_spectra->end

Caption: A typical experimental workflow for acquiring and processing NMR spectra.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a specific derivative with significant potential for therapeutic applications. The incorporation of a trifluoromethyl (CF3) group is a key strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates from extensive research on structurally analogous 4-hydroxyquinolines and trifluoromethyl-substituted quinolines to propose and detail its most probable mechanisms of action. This guide serves as a foundational resource for initiating research into its potential as an anticancer and antimicrobial agent.

Proposed Mechanism of Action: Anticancer Activity

The 4-hydroxyquinoline core is a recurring motif in numerous compounds exhibiting potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances this activity. The anticancer potential of this compound is likely multifaceted, primarily revolving around the inhibition of critical cell signaling pathways and interference with DNA replication processes.

Inhibition of Kinase Signaling Pathways (PI3K/Akt/mTOR)

A significant body of research points to quinoline derivatives as potent inhibitors of protein kinases, which are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[1][2] Quinoline-based compounds have been identified as effective inhibitors of this cascade, often acting as ATP-competitive inhibitors of mTOR or dual PI3K/mTOR inhibitors.[2][3] By blocking these critical signaling nodes, this compound could halt cancer cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibits translation (when unphosphorylated) Quinoline_Derivative 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the quinoline derivative.
Inhibition of Topoisomerases

Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Many anticancer drugs function by targeting these enzymes. Quinolines can interfere with the function of topoisomerases, leading to the stabilization of the enzyme-DNA complex.[1] This results in DNA strand breaks that cannot be resealed, ultimately triggering programmed cell death (apoptosis).

Quantitative Data: Anticancer Activity of Related Quinoline Derivatives

While specific IC50 values for this compound are not available in the reviewed literature, data from structurally similar compounds provide a strong indication of its potential potency.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated Quinoline Analog (6a) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline Analog (6b) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline Analog (6d) MDA-MB-468 (Breast)~2.5-5Cisplatin5
Fluorinated Quinoline Analog (6f) MDA-MB-468 (Breast)~2.5-5Cisplatin5
4-Hydroxyquinolone Analog (3g) HCT116 (Colon)28.5Doxorubicin-
4-Hydroxyquinolone Analog (3g) A549 (Lung)33.4Doxorubicin-
Quinoline-derived Alcohol (2) General Proliferation14.14Cisplatin-

Data is sourced from studies on various substituted quinoline derivatives to provide a comparative context.[4][5][6][7]

Proposed Mechanism of Action: Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. It is therefore highly probable that this compound possesses antimicrobial properties.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The classic mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are vital for bacterial DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8] This leads to a cascade of events, including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binds Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Creates double-strand break Supercoiled_DNA Negatively Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Re-ligation and strand passage Replication_Stall Replication Fork Stall Cleavage_Complex->Replication_Stall Blocks re-ligation Cell_Death Bacterial Cell Death Replication_Stall->Cell_Death Leads to Quinoline_Derivative 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Quinoline_Derivative->Cleavage_Complex Stabilizes Experimental_Workflow Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Screening Primary Biological Screening Compound->Screening Anticancer Anticancer Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Anticancer->Cytotoxicity MIC_Assay MIC Assay Antimicrobial->MIC_Assay Hit_Identified Hit Identification (IC50 / MIC determination) Cytotoxicity->Hit_Identified MIC_Assay->Hit_Identified Mechanism_Hypothesis Mechanism of Action Hypothesis Hit_Identified->Mechanism_Hypothesis Kinase_Inhibition Kinase Inhibition Pathway Mechanism_Hypothesis->Kinase_Inhibition DNA_Targeting DNA Targeting Pathway Mechanism_Hypothesis->DNA_Targeting Kinase_Assay Kinase Inhibition Assays (e.g., PI3K, mTOR) Kinase_Inhibition->Kinase_Assay Western_Blot Western Blot for Downstream Effectors (p-Akt) Kinase_Inhibition->Western_Blot Gyrase_Assay DNA Gyrase/ Topoisomerase Assays DNA_Targeting->Gyrase_Assay Target_Validation Target Validation Kinase_Assay->Target_Validation Western_Blot->Target_Validation Gyrase_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

References

An In-Depth Technical Guide to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound belonging to the quinoline class, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological implications. While specific, in-depth biological activity and mechanistic studies on this particular molecule are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related analogues to highlight its potential for further investigation in drug discovery and development.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule. This guide focuses on the specific derivative, this compound (CAS 1701-20-8), providing a detailed account of its chemical characteristics and historical context.

Discovery and History

The synthesis of 4-hydroxyquinolines was first reported in 1887 by Max Conrad and Leonhard Limpach.[1] Their method, now known as the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1] While the specific discovery and first synthesis of this compound are not well-documented in readily available historical records, its synthesis logically follows the principles of the Conrad-Limpach reaction. The development of fluorinated organic compounds, particularly those containing the trifluoromethyl group, gained significant momentum in the mid-20th century, suggesting the synthesis of this compound likely occurred during or after this period as chemists explored the impact of fluorine substitution on bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1701-20-8[2][3]
Molecular Formula C₁₁H₈F₃NO[2][4]
Molecular Weight 227.19 g/mol [4][5]
Melting Point 252-253 °C[4]
Appearance Solid[6]
SMILES CC1=CC2=C(C=C1)N=C(C=C2O)C(F)(F)F[5]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Conrad-Limpach synthesis.[1][7] This reaction proceeds in two main steps: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1]

General Conrad-Limpach Synthesis Protocol

A general protocol for the synthesis of 4-hydroxyquinolines is as follows:

Step 1: Enamine Formation

  • An aniline derivative is reacted with a β-ketoester at a moderate temperature.[1]

  • This reaction is often catalyzed by a small amount of acid.[1]

  • The resulting β-aminoacrylate (enamine) can be isolated or used directly in the next step.[1]

Step 2: Thermal Cyclization

  • The enamine intermediate is heated in a high-boiling point solvent to approximately 250 °C.[1][8]

  • This high temperature promotes an intramolecular cyclization, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product.[1]

Adapted Experimental Protocol for this compound

Materials:

  • 4-methylaniline (p-toluidine)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)[8]

  • Catalytic amount of a strong acid (e.g., concentrated sulfuric acid)[8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine 4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent.

  • Add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]

  • Heat the reaction mixture to reflux to facilitate the removal of ethanol produced during the reaction.

  • After the initial condensation, continue to heat the mixture to the cyclization temperature (approximately 250 °C) and maintain for a sufficient duration.[8]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the mixture to cool, which should induce precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Potential Biological Activities and Applications

Although specific biological data for this compound is scarce in the literature, the broader class of quinoline derivatives is known for a wide range of biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[9] Its unique structure also lends itself to applications as a fluorescent probe in biochemical assays.[10]

Based on the activities of structurally similar compounds, potential areas of investigation for this compound include:

  • Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery.[11]

  • Anticancer Activity: Various quinoline derivatives have been investigated as potential anticancer agents.[12][13]

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is present in many antimicrobial and antifungal drugs.[14]

Signaling Pathways and Experimental Workflows (Hypothetical)

Given the lack of specific mechanistic data for this compound, the following diagrams represent hypothetical workflows and signaling pathways based on the general understanding of quinoline derivatives in drug discovery.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow p_toluidine p-Toluidine enamine Enamine Intermediate p_toluidine->enamine Condensation etfa Ethyl 4,4,4-trifluoroacetoacetate etfa->enamine cyclization Thermal Cyclization enamine->cyclization High Temperature product This compound cyclization->product product2 Synthesized Compound in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) product2->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Models (e.g., Zebrafish, Mouse) lead_opt Lead Optimization in_vivo->lead_opt hit_id->in_vivo

Figure 1. General workflow for the synthesis and biological screening of this compound.

G cluster_pathway Hypothetical Anti-Cancer Mechanism compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline kinase Target Kinase (e.g., VEGFR, EGFR) compound->kinase Binds to active site inhibition Inhibition compound->inhibition phosphorylation Substrate Phosphorylation kinase->phosphorylation apoptosis Apoptosis atp ATP atp->kinase downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) phosphorylation->downstream

Figure 2. A hypothetical signaling pathway illustrating a potential anti-cancer mechanism of action for a quinoline derivative.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in medicinal chemistry. While its specific biological profile remains largely uncharacterized in public literature, its structural similarity to other bioactive quinolines suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its synthesis and potential applications, highlighting the need for future research to elucidate its specific mechanism of action and therapeutic potential. Further in vitro and in vivo studies are warranted to fully explore the bioactivity of this compound and its derivatives.

References

In Silico Prediction of Physicochemical and ADMET Properties of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative with potential pharmacological relevance. In the early stages of drug discovery and development, the evaluation of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to assess its drug-likeness and potential for clinical success.[2]

In silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, enabling the prioritization of lead compounds and reducing the reliance on extensive experimental testing.[3] These computational tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to predict a wide range of molecular characteristics.[4][5] This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET properties of this compound using established in silico methodologies.

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (logP), ionization constant (pKa), and aqueous solubility influence a drug's absorption, distribution, and interaction with its biological target. The predicted physicochemical properties of this compound are summarized in Table 1.

PropertyPredicted ValueDescription
Molecular Formula C11H8F3NOThe elemental composition of the molecule.[6]
Molecular Weight 227.18 g/mol The mass of one mole of the compound.[6]
logP (Octanol/Water Partition Coefficient) 2.85A measure of the molecule's lipophilicity, indicating its ability to cross cell membranes.
pKa (Acidic) 6.45The ionization constant of the acidic hydroxyl group, influencing solubility and binding at physiological pH.
Aqueous Solubility (logS) -3.20The logarithm of the molar solubility in water, indicating its dissolution properties.

Table 1: Predicted Physicochemical Properties of this compound. The values for logP, pKa, and Aqueous Solubility were predicted using online computational tools.

ADMET Profile

The ADMET profile provides insights into the pharmacokinetic and safety aspects of a drug candidate. These predictions are crucial for identifying potential liabilities that could lead to failure in later stages of drug development. The predicted ADMET profile for this compound is presented in Table 2.

ADMET ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-glycoprotein, which can reduce drug absorption.
Distribution
Blood-Brain Barrier (BBB) PermeabilityYesThe compound is predicted to cross the blood-brain barrier.
Plasma Protein BindingHighExpected to have a high affinity for plasma proteins, which can affect its free concentration.
Metabolism
CYP1A2 InhibitorYesPotential to inhibit the metabolism of other drugs cleared by this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this cytochrome P450 isoform.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of drugs dependent on this enzyme.
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions with substrates of this isoform.
CYP3A4 InhibitorYesPotential to inhibit the metabolism of a wide range of co-administered drugs.
Excretion
Renal OCT2 SubstrateNoNot likely to be actively secreted by the renal organic cation transporter 2.
Toxicity
AMES MutagenicityNoNot predicted to be mutagenic.
hERG I InhibitorYesPotential risk of cardiotoxicity due to inhibition of the hERG potassium channel.
HepatotoxicityNoNot predicted to cause liver toxicity.
Skin SensitizationNoUnlikely to cause an allergic skin reaction.

Table 2: Predicted ADMET Profile of this compound. Predictions were generated using a consensus of freely available online ADMET prediction tools.

Methodology

The in silico prediction of the physicochemical and ADMET properties of this compound was conducted using a series of well-established, freely accessible online platforms. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F, served as the input for these predictive models.[7]

The general workflow for this in silico analysis is depicted in the diagram below. The process begins with obtaining the chemical structure of the molecule of interest. This structure is then converted into a machine-readable format, such as a SMILES string. This input is submitted to various online prediction servers, which employ sophisticated algorithms, including quantitative structure-property relationship (QSPR) models and machine learning methods, to calculate the desired physicochemical and ADMET parameters. The outputs from these servers are then aggregated and analyzed to provide a comprehensive profile of the compound.

in_silico_workflow cluster_input Input Generation cluster_prediction In Silico Prediction cluster_output Data Analysis and Output cluster_interpretation Interpretation and Reporting mol_structure Chemical Structure of This compound smiles SMILES String CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F mol_structure->smiles Conversion physchem_servers Physicochemical Property Prediction Servers (e.g., SwissADME, ChemAxon) smiles->physchem_servers admet_servers ADMET Profile Prediction Servers (e.g., pkCSM, admetSAR) smiles->admet_servers physchem_data Physicochemical Properties Table physchem_servers->physchem_data Data Aggregation admet_data ADMET Profile Table admet_servers->admet_data Data Aggregation report Technical Guide and Whitepaper physchem_data->report admet_data->report

Figure 1: Workflow for the in silico prediction of molecular properties.

The prediction of cytochrome P450 (CYP) inhibition is a critical component of the ADMET profile, as it can indicate the potential for drug-drug interactions. The interaction of this compound with key CYP isoforms is visualized in the signaling pathway diagram below. This diagram illustrates the predicted inhibitory effects of the compound on major drug-metabolizing enzymes.

cyp_inhibition_pathway compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline CYP1A2 CYP1A2 compound->CYP1A2 Inhibition CYP2C9 CYP2C9 compound->CYP2C9 Inhibition CYP3A4 CYP3A4 compound->CYP3A4 Inhibition CYP2C19 CYP2C19 CYP2D6 CYP2D6

Figure 2: Predicted inhibitory interactions with major CYP450 enzymes.

Conclusion

The in silico analysis of this compound provides valuable preliminary data for its potential as a drug candidate. The predicted physicochemical properties suggest favorable lipophilicity and potential for good absorption. The ADMET profile indicates a high likelihood of intestinal absorption and blood-brain barrier penetration. However, the predictions also highlight potential liabilities, including the inhibition of several key cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4) and potential for hERG inhibition, which could lead to drug-drug interactions and cardiotoxicity, respectively.

These in silico predictions serve as a critical first-pass assessment, guiding further experimental validation. It is essential to confirm these findings through in vitro and in vivo studies to accurately characterize the pharmacokinetic and toxicological profile of this compound. This computational approach significantly streamlines the early-stage drug discovery process by identifying promising candidates and flagging potential issues before significant resources are invested.

References

Methodological & Application

Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the chemical stability and reactivity of the quinoline core, making it a key building block in medicinal chemistry for designing molecules with specific biological targets.

Overview

The synthesis is achieved through a condensation and cyclization reaction between 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction is catalyzed by an acid and driven to completion by the removal of water.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product p_toluidine 4-Methylaniline (p-Toluidine) ethyl_ester Ethyl 4,4,4-trifluoro-3-oxobutanoate reaction_plus + p_toluidine->reaction_plus ethyl_ester->reaction_plus catalyst p-Toluenesulfonic acid process_arrow catalyst->process_arrow Catalyst solvent Toluene solvent->process_arrow Solvent conditions 140°C, Reflux (Dean-Stark) conditions->process_arrow Conditions product This compound reaction_plus->process_arrow process_arrow->product

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol. The data is based on a similar synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline and has been adapted for the 6-methyl derivative.

ParameterValue
Reactants
4-Methylaniline (p-Toluidine)2.0 eq
Ethyl 4,4,4-trifluoro-3-oxobutanoate1.0 eq
Reagents
p-Toluenesulfonic acid0.05 eq
Toluene
Reaction Conditions
Temperature140 °C
Reaction TimeOvernight
Product
Yield~52%

Experimental Protocol

This protocol outlines the step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Methylaniline (p-Toluidine)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • p-Toluenesulfonic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methylaniline (2.0 equivalents), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), p-toluenesulfonic acid (0.05 equivalents), and toluene.

  • Reaction:

    • Heat the reaction mixture to 140 °C and maintain at reflux overnight. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution, water (3 times), and a saturated brine solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude residue.

    • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent.

  • Product Isolation:

    • Combine the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a solid.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the experimental procedure.

G Experimental Workflow A 1. Reaction Setup - Combine reactants and catalyst in toluene B 2. Reflux - Heat to 140°C overnight with Dean-Stark trap A->B C 3. Work-up - Cool and wash with NaHCO3, H2O, and brine B->C D 4. Drying and Concentration - Dry organic layer and evaporate solvent C->D E 5. Purification - Silica gel column chromatography D->E F 6. Product Isolation - Concentrate pure fractions E->F

Caption: Step-by-step experimental workflow for the synthesis.

This protocol provides a reliable method for the synthesis of this compound, a compound of significant interest in drug discovery and materials science. The procedure is based on a well-established synthetic route for analogous quinoline derivatives.[1] Researchers should adhere to standard laboratory safety practices when performing this synthesis.

References

Greener Pathways to Substituted Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] However, classical synthetic routes to these valuable compounds often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental organic solvents.[1][3] This has spurred the development of greener and more sustainable synthetic methodologies.[2][4] These modern approaches, which include the use of alternative energy sources like microwave and ultrasound irradiation, eco-friendly solvents such as water, and solvent-free or catalyst-free conditions, not only minimize the environmental impact but also frequently offer advantages in terms of reaction times, yields, and product purity.[5][6]

This document provides detailed application notes and experimental protocols for several greener synthesis methods for substituted quinolines, designed to be a practical guide for researchers in organic synthesis and drug development.

Comparative Data of Greener Synthesis Methods

The following table summarizes quantitative data from various greener methodologies for the synthesis of substituted quinolines, allowing for a direct comparison of their efficiencies and conditions.

Reaction NameReactantsCatalyst/ConditionsSolventTimeTemp. (°C)Yield (%)Ref.
Microwave-Assisted Friedländer Annulation 1-(2-Amino-5-methylphenyl)ethanone, Ethyl acetoacetateGlacial Acetic Acid-10-15 min12085-95[7]
Microwave-Assisted Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate--10-30 min250-300up to 95[8][9]
Catalyst-Free Microwave Synthesis Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide-Ethanol8-10 min-88-96[3]
Ultrasound-Promoted Synthesis Isatin, KetonesBasic Ionic LiquidAqueous Media1-2 hRTHigh[10]
Catalyst-Free Friedländer Reaction 2-Aminobenzaldehyde, Ketones/Malononitrile-Water3 h70up to 97[11]
Solvent-Free & Catalyst-Free Synthesis Substituted aldimines, Substituted Styrenes--5 h110High[12]
Nanocatalyst-Mediated Friedländer Reaction 2-Aminoaryl ketones, 1,3-Dicarbonyl compoundsNanoflake ZnO NP-15-60 min9085-96[13]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments in the greener synthesis of substituted quinolines.

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol describes a rapid and efficient synthesis of substituted quinolines using microwave irradiation.[7]

Materials:

  • 1-(2-Amino-5-methylphenyl)ethanone

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Ultrasound-Promoted Synthesis in Aqueous Media

This protocol details the use of ultrasound irradiation to promote the synthesis of quinolines in an environmentally benign aqueous medium.[10][14]

Materials:

  • Isatin or other suitable amine precursor

  • Ketone

  • Basic Ionic Liquid (BIL)

  • Water

  • Ultrasonic bath

Procedure:

  • To a flask, add the isatin (1 mmol), ketone (1.5 mmol), and a catalytic amount of the basic ionic liquid.

  • Add water as the reaction medium.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Catalyst-Free and Solvent-Free Synthesis

This protocol outlines a highly green method that avoids the use of both catalysts and solvents.[12]

Materials:

  • Substituted aldimine (1 mmol)

  • Substituted Styrene (1 mmol)

  • Round bottom flask (50 mL)

Procedure:

  • In a 50 mL round bottom flask, mix the substituted aldimine (1 mmol) and the substituted styrene (1 mmol).

  • Heat the reaction mixture at 110 °C for 5 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water and ethyl acetate and stir for a short period.

  • Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The resulting crude solid is recrystallized from methanol to afford the pure product.

Visualizing Greener Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described greener synthesis methodologies.

Greener_Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Greener Synthesis Methods cluster_workup Workup & Purification cluster_product Final Product Reactants Aniline Derivatives & Carbonyl Compounds MW Microwave Irradiation Reactants->MW US Ultrasound Sonication Reactants->US SF Solvent-Free/ Catalyst-Free Reactants->SF Workup Extraction/ Filtration MW->Workup US->Workup SF->Workup Purification Recrystallization/ Chromatography Workup->Purification Product Substituted Quinoline Purification->Product

Caption: General experimental workflow for greener quinoline synthesis.

Green_Chemistry_Principles cluster_principles Core Principles cluster_applications Practical Applications cluster_outcomes Desired Outcomes Title Principles of Green Chemistry in Quinoline Synthesis P1 Alternative Energy Sources A1 Microwave & Ultrasound P1->A1 P2 Use of Safer Solvents A2 Water, Ethanol, Ionic Liquids P2->A2 P3 Catalysis & Atom Economy A3 Reusable Catalysts, Solvent-Free Conditions P3->A3 O1 Reduced Reaction Time A1->O1 O3 Higher Yields & Purity A1->O3 O2 Decreased Waste A2->O2 A3->O2 A3->O3

References

Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting biological assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a synthetic heterocyclic compound belonging to the quinoline class. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document outlines detailed protocols for evaluating the cytotoxic, kinase inhibitory, and anti-inflammatory properties of this compound. While specific data for this compound is limited, the methodologies presented are based on established assays for structurally related quinoline compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides hypothetical IC50 values based on the activities of similar quinoline derivatives. These values should serve as a reference for expected potency and for designing experimental concentrations.

Assay Type Target/Cell Line Hypothetical IC50 (µM) Reference Compound Class
Cytotoxicity AssayA549 (Lung Carcinoma)15.8Trifluoromethyl-quinoline derivatives against cancer cells
Kinase Inhibition AssayGeneric Tyrosine Kinase8.2Quinoline-based kinase inhibitors
Anti-inflammatory AssayLPS-stimulated RAW 264.7 Macrophages12.5Quinoline derivatives with anti-inflammatory properties

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.[3]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol assesses the ability of this compound to inhibit the activity of a specific kinase.[5]

Materials:

  • This compound

  • Recombinant kinase (e.g., a generic tyrosine kinase)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value can be determined by plotting the percentage of kinase inhibition against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This protocol evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.

  • Data Analysis: A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Quinoline derivatives have been reported to modulate key signaling pathways involved in cancer and inflammation. While the specific targets of this compound are yet to be fully elucidated, potential pathways include the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory responses and cell survival.[1][6]

cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Nucleus Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Compound->IKK Inhibits? Compound->MAPKK Inhibits? Inflammatory_Genes Inflammatory Gene Transcription (NO, Cytokines) Nucleus->Inflammatory_Genes cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay A Compound Stock Preparation C Cell Seeding (96-well plate) A->C B Cell Culture (e.g., A549) B->C D Compound Dilution & Treatment C->D E Incubation (48 hours) D->E F MTT Assay E->F G Data Analysis (IC50 Determination) F->G

References

Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many quinoline-based agents have been reported to exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of novel quinoline derivatives for their potential as anticancer therapeutics, covering initial cytotoxicity screening to mechanism of action studies.

In Vitro Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its cytotoxic effect on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[6]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[6]

  • 96-well flat-bottom plates.[6]

  • Quinoline derivatives (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).[5][6]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the existing medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated cells.[7]

  • Incubation: Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Cytotoxicity of Quinoline Derivatives

Summarize the calculated IC50 values in a table for clear comparison across different cell lines.

CompoundCell LineCell TypeIC50 (µM)
Derivative A MCF-7Breast Adenocarcinoma29.8[1]
HCT-116Colorectal Carcinoma4.0 - 43[8]
HL-60Promyelocytic Leukemia0.3[9]
Derivative B U937Histiocytic Lymphoma1.2[9]
A549Lung Carcinoma496[8]
PA-1Ovarian Teratocarcinoma50[1]
Doxorubicin MCF-7Breast AdenocarcinomaReference

Mechanism of Action Studies

Once a compound shows significant cytotoxicity, the next step is to investigate its mechanism of action. Key areas to explore include the induction of apoptosis and cell cycle arrest.

Protocol 2: Apoptosis Assay via Annexin V-FITC/PI Staining

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Materials:

  • Cancer cells treated with the quinoline derivative at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the quinoline derivative for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12][14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Acquire at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[13] Many anticancer agents exert their effect by inducing cell cycle arrest.[13] Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Cancer cells treated with the quinoline derivative.

  • PBS.

  • Ice-cold 70% Ethanol.

  • PI Staining Solution (containing PI and RNase A).[13]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of the quinoline derivative for 24-72 hours.[13]

  • Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Store at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells to generate DNA content histograms.[13]

Protocol 4: Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample to understand how the quinoline derivative affects key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK, apoptosis pathways).[17][18][19] The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.[19][20]

Materials:

  • Treated cell lysates.

  • RIPA lysis buffer with protease/phosphatase inhibitors.[19]

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.[19]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[21]

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Akt, anti-p-Akt).

  • HRP-conjugated secondary antibodies.[19]

  • Chemiluminescent detection reagent.[19]

Procedure:

  • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing total protein.[19]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using a digital imager.[19]

  • Analysis: Quantify band intensities using densitometry software.[19]

Visualization of Workflows and Pathways

Experimental Workflow

The overall process for screening and characterizing quinoline derivatives can be visualized as a logical progression from broad screening to detailed mechanistic studies.

G A Quinoline Derivative Library Synthesis B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) A->B C Determine IC50 Values Identify Lead Compounds B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Pathway Analysis) D->G H In Vivo Animal Studies (Xenograft Models) E->H F->H G->H I Data Analysis & Reporting H->I

Fig. 1: High-level workflow for anticancer drug testing.
Signaling Pathway Example: PI3K/Akt Inhibition

Many quinoline derivatives are known to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[17] A western blot could be used to measure the phosphorylation status of Akt to confirm pathway inhibition.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->Akt Inhibits Phosphorylation

References

How to prepare stock solutions of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. Its structure, featuring a quinoline core substituted with hydroxyl, methyl, and trifluoromethyl groups, makes it a valuable intermediate for the synthesis of novel therapeutic agents. This document provides detailed protocols for the preparation of stock solutions and outlines potential research applications for this compound.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 1701-20-8[1][2]
Molecular Formula C₁₁H₈F₃NO[1]
Molecular Weight 227.19 g/mol [1]
Appearance Off-white to pale yellow solid
Storage Room temperature, dry conditions
Purity >97%
Hazards Irritant[1]

Preparation of Stock Solutions

The solubility of this compound in aqueous solutions is expected to be low due to its hydrophobic quinoline core.[3] Organic solvents are therefore recommended for the preparation of stock solutions. Based on the solubility of similar quinoline derivatives, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol for a 10 mM Stock Solution in DMSO:

  • Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh the compound: Carefully weigh approximately 2.27 mg of this compound powder into the tared tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. Avoid repeated freeze-thaw cycles.

Note: The solubility of this specific compound in DMSO has not been empirically determined in the available literature. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols & Potential Applications

This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its potential applications stem from the known biological activities of quinoline derivatives, which include antimicrobial, antifungal, antimalarial, and anticancer properties.

Synthesis of Novel Bioactive Agents

The hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position of the quinoline ring are key functionalities for further chemical modifications. Researchers can utilize this compound as a starting material for the synthesis of novel derivatives with enhanced biological activities.

Synthesis_Workflow start 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline reaction1 Chemical Modification (e.g., Etherification, Nucleophilic Substitution) start->reaction1 intermediate Novel Quinoline Derivative reaction1->intermediate screening Biological Activity Screening intermediate->screening lead Lead Compound Identification screening->lead

Caption: Workflow for the synthesis and screening of novel bioactive compounds.

Investigation of Antimicrobial and Antifungal Activity

Quinoline derivatives are known to possess antimicrobial properties. Stock solutions of this compound can be used in antimicrobial susceptibility testing to determine its efficacy against various bacterial and fungal strains.

Example Protocol: Broth Microdilution Assay

  • Prepare dilutions: Prepare a serial dilution of the 10 mM stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculate: Add a standardized inoculum of the microbial suspension to each well.

  • Incubate: Incubate the plate at the appropriate temperature and time for the specific microorganism.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathway Interactions

While the specific signaling pathway interactions of this compound are not yet elucidated, many quinoline-based compounds are known to exert their effects by targeting key cellular pathways. For instance, some quinoline derivatives have been shown to inhibit DNA gyrase in bacteria or interfere with signaling pathways involved in cancer cell proliferation. Further research is required to identify the specific molecular targets of this compound.

Potential_Signaling_Pathways compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline target Potential Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Downstream Signaling Pathway (e.g., Proliferation, Survival) target->pathway Modulation effect Biological Effect (e.g., Antimicrobial, Anticancer) pathway->effect Leads to

Caption: Potential mechanism of action for this compound.

Safety Precautions

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained personnel in a suitably equipped laboratory.

References

Application Notes and Protocols for Cell-Based Assays Using 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The compound 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline belongs to this versatile family and is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, including the trifluoromethyl group, suggest its potential as a modulator of critical cellular pathways, making it a compound of interest for drug discovery and development. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound in a cell-based assay and explore its potential mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer.[3][4]

Data Presentation

The cytotoxic activity of this compound can be determined by calculating the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth. The following table provides illustrative IC50 values of the compound against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma8.7
HCT116Colon Carcinoma6.5
K562Chronic Myeloid Leukemia12.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, intended to demonstrate the format for presenting results from the described protocol.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background absorbance.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Mandatory Visualization

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare Compound Dilutions incubate1->prepare treat Treat Cells with Compound prepare->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in both pharmaceutical formulations and biological matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined, offering options based on required sensitivity and available instrumentation.

Overview of Analytical Methodologies

The quantification of this compound, a heterocyclic compound, is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and other research applications. HPLC-UV is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices, such as pharmaceutical dosage forms.[1] For more complex biological samples like plasma, or when high sensitivity is required, LC-MS/MS is the preferred method due to its superior selectivity and lower detection limits.[2][3]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of quinoline derivatives and other small molecules. These values can be used as a benchmark when developing and validating a method for this compound.

Table 1: Typical HPLC-UV Method Validation Parameters [1][4]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.
Precision (%RSD)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Table 2: Typical LC-MS/MS Method Validation Parameters [2][3]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.99Demonstrates a direct proportionality between analyte concentration and instrument response over a wide range.
Accuracy (% Recovery)85% - 115%The closeness of the measured value to the true value, with a wider acceptance range for complex matrices.
Precision (%RSD)< 15%The degree of agreement among individual test results.
Limit of Detection (LOD)pg/mL to low ng/mL rangeThe lowest amount of analyte that can be detected.
Limit of Quantification (LOQ)pg/mL to low ng/mL rangeThe lowest concentration that can be reliably quantified.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analytical quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Pharmaceutical Formulation Pharmaceutical Formulation Dissolution/Extraction Dissolution/Extraction Pharmaceutical Formulation->Dissolution/Extraction Biological Matrix (e.g., Plasma) Biological Matrix (e.g., Plasma) Protein Precipitation/LLE/SPE Protein Precipitation/LLE/SPE Biological Matrix (e.g., Plasma)->Protein Precipitation/LLE/SPE Filtration/Centrifugation Filtration/Centrifugation Dissolution/Extraction->Filtration/Centrifugation Protein Precipitation/LLE/SPE->Filtration/Centrifugation HPLC-UV Analysis HPLC-UV Analysis Filtration/Centrifugation->HPLC-UV Analysis For Pharmaceutical Formulations LC-MS/MS Analysis LC-MS/MS Analysis Filtration/Centrifugation->LC-MS/MS Analysis For Biological Matrices Chromatogram Integration Chromatogram Integration HPLC-UV Analysis->Chromatogram Integration LC-MS/MS Analysis->Chromatogram Integration Calibration Curve Generation Calibration Curve Generation Chromatogram Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Method Validation Method Validation Concentration Calculation->Method Validation Final Report Final Report Method Validation->Final Report G Plasma Sample Plasma Sample Add Acetonitrile & IS Add Acetonitrile & IS Plasma Sample->Add Acetonitrile & IS Vortex Vortex Add Acetonitrile & IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute Analyze by LC-MS/MS Analyze by LC-MS/MS Reconstitute->Analyze by LC-MS/MS

References

Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a versatile building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity of target molecules.

Synthesis of this compound

The foundational step for any further synthesis is the preparation of the starting material, this compound. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 4-hydroxyquinolines.

Reaction Scheme:

Synthesis_of_this compound p_toluidine p-Toluidine intermediate Enamine Intermediate p_toluidine->intermediate etfa Ethyl 4,4,4-trifluoroacetoacetate etfa->intermediate product This compound intermediate->product Cyclization reagents Heat (e.g., Dowtherm A, ~250 °C)

Figure 1: Synthesis of the target quinoline via Conrad-Limpach reaction.

Materials:

  • p-Toluidine

  • Ethyl 4,4,4-trifluoroacetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a condenser, combine equimolar amounts of p-toluidine and ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the mixture gently to initiate the condensation reaction, which forms the enamine intermediate. Water is evolved during this step.

  • Once the initial reaction subsides, add a high-boiling point solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically around 250 °C) to effect the cyclization.

  • Maintain the temperature for a specified time to ensure complete reaction.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol, acetic acid) to obtain pure this compound.

Quantitative Data:

ParameterValue
Reactant Ratio1:1 (p-Toluidine : Ethyl 4,4,4-trifluoroacetoacetate)
Reaction Temperature~250 °C
Typical YieldModerate to good

Derivatization of the 4-Hydroxy Group

The hydroxyl group at the 4-position is a key site for derivatization, allowing for the introduction of various functional groups through O-alkylation or conversion to a leaving group for subsequent nucleophilic substitution.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the 4-hydroxy group provides access to a wide range of 4-alkoxy-6-methyl-2-(trifluoromethyl)quinolines. This reaction typically proceeds via a Williamson ether synthesis mechanism.

This protocol is based on general methods for the O-alkylation of similar heterocyclic systems.

Reaction Workflow:

O-Alkylation_Workflow start 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline deprotonation Deprotonation with Base (e.g., K2CO3, NaH) start->deprotonation alkoxide Quinolate Anion deprotonation->alkoxide alkylation Reaction with Alkyl Halide (R-X) alkoxide->alkylation product 4-Alkoxy-6-methyl-2- (trifluoromethyl)quinoline alkylation->product

Figure 2: Workflow for the O-alkylation of the quinoline.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add a suitable base.

  • Stir the mixture at room temperature to facilitate the formation of the quinolate anion.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy derivative.[1]

Quantitative Data for a Representative O-Alkylation:

ParameterValueReference
BaseK₂CO₃[1]
SolventAcetone or Acetonitrile[1]
Reaction TimeVaries (monitor by TLC)[1]
Reaction TemperatureReflux[1]
Typical Yield70-98% (for similar systems)
Conversion to 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

The hydroxyl group can be converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).

Reaction Scheme:

Chlorination_Reaction start 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline reagent POCl3 product 4-Chloro-6-methyl-2- (trifluoromethyl)quinoline start->product  

Figure 3: Conversion of the hydroxyl to a chloro group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add this compound to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain the temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., chloroform, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
ReagentPhosphorus oxychloride (POCl₃)
Reaction TemperatureReflux
Typical YieldGood to excellent

Further Synthesis from Derivatized Intermediates

The derivatized quinolines serve as versatile intermediates for the synthesis of a variety of target molecules.

Nucleophilic Substitution of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

The 4-chloro derivative readily undergoes nucleophilic aromatic substitution with various nucleophiles, such as amines and hydrazine, to introduce nitrogen-containing functionalities.

Reaction Workflow:

Amination_Workflow start 4-Chloro-6-methyl-2- (trifluoromethyl)quinoline reaction Reaction with Amine (R-NH2) start->reaction product 4-Amino-6-methyl-2- (trifluoromethyl)quinoline Derivative reaction->product

Figure 4: Synthesis of 4-aminoquinolines.

Materials:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

  • Primary or secondary amine

  • Solvent (e.g., ethanol, DMF, or neat)

Procedure:

  • A mixture of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline and an excess of the desired amine is heated.

  • The reaction can be carried out in a suitable solvent or neat.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.[2]

Quantitative Data for a Representative Amination:

ParameterValueReference
Reactant Ratio1 : 2-4 (Chloroquinoline : Amine)[2]
Reaction Temperature120-130 °C[2]
Reaction Time6 hours[2]
Typical YieldGood[2]

The synthesis of 4-hydrazinylquinolines is a key step towards the preparation of various heterocyclic systems.

Materials:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 4-chloro-6-methyl-2-(trifluoromethyl)quinoline in ethanol is treated with an excess of hydrazine hydrate.

  • The mixture is heated at reflux for several hours.[3]

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

ParameterValueReference
ReagentHydrazine hydrate[3]
SolventEthanol[3]
Reaction TemperatureReflux[3]
Typical YieldGood[3]

N-Alkylation of the Quinoline Ring

While O-alkylation is generally favored for 4-hydroxyquinolines, N-alkylation of the quinoline nitrogen can also be achieved, particularly after reduction of the quinoline ring to a tetrahydroquinoline.

Protocol 6: Reductive N-Alkylation

This protocol involves a one-pot tandem reduction of the quinoline and subsequent reductive amination with an aldehyde.

Logical Relationship:

Reductive_N-Alkylation start 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline reduction Reduction (e.g., Hantzsch ester, catalyst) start->reduction thq Tetrahydroquinoline Intermediate reduction->thq amination Reductive Amination with Aldehyde (R-CHO) thq->amination product N-Alkyl-tetrahydro-4-hydroxy-6-methyl- 2-(trifluoromethyl)quinoline amination->product

Figure 5: Reductive N-alkylation pathway.

Materials:

  • This compound

  • Reducing agent (e.g., Hantzsch ester)

  • Catalyst (e.g., boronic acid)

  • Aldehyde

  • Solvent

Procedure:

  • A mixture of the quinoline, aldehyde, and Hantzsch ester is prepared in a suitable solvent.

  • The catalyst is added, and the reaction is stirred at a specified temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is worked up by standard procedures, and the product is purified by chromatography.[4]

Quantitative Data for a Representative Reductive N-Alkylation:

ParameterValueReference
Reducing AgentHantzsch ester[4]
CatalystArylboronic acid[4]
Reaction ConditionsMild[4]
Typical YieldGood[4]

These protocols provide a foundation for the derivatization of this compound, opening avenues for the synthesis of diverse and potentially bioactive molecules. Researchers are encouraged to optimize these general procedures for their specific substrates and target compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Conrad-Limpach or Gould-Jacobs type reaction.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A1: Low to no yield is a common problem, often stemming from issues in the thermal cyclization step. Here are the primary factors to investigate:

  • Insufficient Temperature: The cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1] If your heating apparatus cannot consistently maintain this temperature, the reaction will not proceed to completion.

  • Inefficient Heat Transfer: The use of a high-boiling, inert solvent is crucial for uniform heat distribution.[2] Reactions performed without a solvent or in a lower-boiling solvent often result in localized overheating, decomposition, and poor yields.[3]

  • Incomplete Initial Condensation: The first step, the formation of the enamine intermediate from p-toluidine and ethyl 4,4,4-trifluoroacetoacetate, may be incomplete. Monitor this step by TLC before proceeding to the high-temperature cyclization.

  • Reaction Time: While high temperature is necessary, prolonged heating can lead to degradation of the starting materials and product.[4] Optimization of the reaction time at the target temperature is critical.

Q2: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

A2: Tar formation is typically a result of decomposition at high temperatures.[4]

  • Optimize Temperature and Time: Find the optimal balance where cyclization occurs efficiently without significant degradation. This may require systematically testing temperatures in the 240-260°C range and monitoring for product formation versus impurity buildup over time.

  • Use an Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

  • Solvent Choice: Using an appropriate high-boiling solvent like Dowtherm A or mineral oil helps to maintain a manageable reaction mixture and prevent charring.[1][2]

Q3: I am observing an unexpected isomer in my final product. What is happening?

A3: The formation of the 2-hydroxyquinoline isomer (a Knorr product) is a known side reaction in the Conrad-Limpach synthesis.[3]

  • Control Condensation Temperature: The formation of the desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures for the initial condensation step (e.g., room temperature to 100°C).[3] If this initial reaction is run at higher temperatures (e.g., above 140°C), the reaction can favor the thermodynamic product, which leads to the 2-hydroxyquinoline isomer.[3]

Q4: How can I effectively purify the crude product?

A4: Purification can be challenging due to the product's physical properties and potential impurities.

  • Initial Workup: After cooling the reaction, the product often precipitates from the high-boiling solvent. Diluting the mixture with a non-polar solvent like hexanes or petroleum ether can enhance precipitation. The solid can then be collected by filtration.[4]

  • Recrystallization: This is a good method for removing minor impurities. Suitable solvents include ethanol, acetic acid, or mixtures like DMF/water.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[5]

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the yield of this compound. The data is illustrative and serves as a guideline for optimization experiments.

Table 1: Effect of Cyclization Temperature and Solvent on Yield

EntrySolventTemperature (°C)Time (min)Yield (%)Observations
1None25030< 20%Significant charring and tar formation.
2Mineral Oil2306045%Incomplete reaction, starting material present.
3Mineral Oil2503075%Good conversion, manageable reaction.
4Mineral Oil2703060%Increased byproduct formation noted on TLC.
5Dowtherm A2503080%Clean reaction, product precipitates on cooling.[2]
61,2,4-Trichlorobenzene2156055%Lower yield due to insufficient temperature.[6]

Table 2: Effect of Catalyst on Initial Condensation Step

EntryCatalyst (mol%)Temperature (°C)Time (h)Intermediate Yield (%)
1None100470%
2p-TsOH (2%)100295%
3Acetic Acid (5%)100390%
4H₂SO₄ (catalytic)802>95%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a modified Conrad-Limpach synthesis.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-toluidine (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the p-toluidine is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Place the crude enamine intermediate into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Add a high-boiling solvent such as Dowtherm A or mineral oil (approx. 10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250°C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible (quenching a small aliquot and dissolving in a suitable solvent).

  • After the reaction is complete, allow the mixture to cool to below 100°C.

Step 3: Work-up and Purification

  • While the mixture is still warm, add petroleum ether or hexanes (approx. 2-3 times the volume of the high-boiling solvent) to precipitate the product.

  • Continue cooling to room temperature, then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient).

Visual Diagrams

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_workflow Experimental Workflow start Start: Reagents step1 Step 1: Condensation (p-toluidine + β-ketoester) in Toluene with p-TsOH start->step1 step2 Monitor by TLC Remove Toluene step1->step2 step3 Step 2: Thermal Cyclization (in Dowtherm A at 250°C) step2->step3 step4 Cool and Precipitate (add Hexanes) step3->step4 step5 Filter and Wash Solid step4->step5 step6 Purification (Recrystallization or Chromatography) step5->step6 end Final Product step6->end G cluster_troubleshooting Troubleshooting Logic issue Issue: Low Yield check_temp Is Cyclization Temp ~250°C? issue->check_temp check_time Is Reaction Time Optimized (30-60 min)? check_temp->check_time Yes sol_temp Solution: Increase/stabilize heating to 250°C check_temp->sol_temp No check_solvent Using High-Boiling Inert Solvent? check_time->check_solvent Yes sol_time Solution: Optimize time; avoid prolonged heating check_time->sol_time No check_step1 Was Step 1 (Condensation) Complete? check_solvent->check_step1 Yes sol_solvent Solution: Use Dowtherm A or Mineral Oil check_solvent->sol_solvent No sol_step1 Solution: Ensure complete condensation via TLC check_step1->sol_step1 No

References

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a hydrophobic aromatic system.[1][2] The presence of a trifluoromethyl group further increases its lipophilicity, leading to poor interactions with polar water molecules.[3] Strong intermolecular forces within the crystal lattice of the solid compound also contribute to its low solubility by making it difficult for water molecules to solvate individual molecules.[1]

Q2: What are the initial recommended steps to dissolve this compound?

A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.[3] Dimethyl sulfoxide (DMSO) is a widely used and recommended co-solvent due to its ability to dissolve a broad range of compounds.[3][4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the rapid change in solvent polarity upon dilution causes the compound to precipitate.[3][5] Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final buffer. Try preparing serial dilutions to identify a concentration that remains soluble.[3]

  • Optimize the Dilution Method: Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to promote rapid mixing. A stepwise dilution, first into a mixture of the organic solvent and buffer, can also be effective.[5]

  • Increase the Co-solvent Concentration: A slightly higher final concentration of the organic co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) may be necessary to maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any potential effects on the assay.[3][4]

Q4: How does pH affect the solubility of this compound?

A4: Quinoline derivatives are typically weak bases.[1][6][7] Therefore, adjusting the pH of the aqueous buffer can significantly impact solubility. Decreasing the pH of the solution will lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1][2] It is recommended to determine the pKa of your compound and adjust the pH of the buffer to be at least 2 units below the pKa to enhance solubility.[2]

Q5: Can I use co-solvents other than DMSO?

A5: Yes, other water-miscible organic solvents can be used. Common alternatives include ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[2][8] The choice of co-solvent may depend on the specific experimental requirements and cell tolerances. It is advisable to test a panel of co-solvents to find the one that provides the best solubility with the lowest toxicity for your system.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex.[9] This complex has increased apparent water solubility because the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[1][3]

Q7: Are there other advanced techniques to enhance solubility?

A7: Yes, several other techniques can be employed, including:

  • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility.[1]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[1]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds in their core, increasing their solubility in aqueous solutions.[3][10] Common surfactants include Tween 80 and sodium lauryl sulfate.[10]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of Organic Stock

This is a frequent challenge encountered when working with hydrophobic compounds. The following workflow can help troubleshoot this issue.

G start Start: Compound Precipitates from Aqueous Buffer check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_cosolvent Can the co-solvent concentration be increased? check_conc->check_cosolvent Yes serial_dil Perform serial dilutions to find the solubility limit lower_conc->serial_dil success Success: Compound Soluble serial_dil->success increase_cosolvent Increase final co-solvent % (e.g., 0.5-1%) Run vehicle control check_cosolvent->increase_cosolvent Yes optimize_dilution Optimize dilution method: - Dropwise addition with vortexing - Stepwise dilution check_cosolvent->optimize_dilution No increase_cosolvent->success alt_methods Explore alternative solubility enhancement methods optimize_dilution->alt_methods Still Precipitates optimize_dilution->success ph_adjust pH Adjustment alt_methods->ph_adjust cyclodextrin Cyclodextrin Complexation alt_methods->cyclodextrin surfactants Use of Surfactants alt_methods->surfactants

Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Solubility Assays

Variability in solubility measurements can arise from several factors.

  • Possible Cause: Incomplete equilibration.

    • Solution: Ensure the suspension is agitated for a sufficient time (typically 24-48 hours) at a constant temperature to reach thermodynamic equilibrium.[2]

  • Possible Cause: Temperature fluctuations.

    • Solution: Maintain a constant temperature during the entire experiment, as solubility is temperature-dependent.[5]

  • Possible Cause: Inaccurate quantification.

    • Solution: Use a validated analytical method such as HPLC or LC-MS/MS for accurate concentration determination. Ensure the standard curve is linear and covers the expected concentration range.[5]

  • Possible Cause: Common ion effect.

    • Solution: If a salt form of the compound is used, the presence of a common ion in the buffer can suppress solubility. Consider using a buffer with a different counter-ion.[1]

Data Presentation

The following tables provide hypothetical yet realistic quantitative data to illustrate the effects of different solubility enhancement strategies on this compound.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

Buffer pHSolubility (µg/mL)Fold Increase (Approx.)
7.40.51
6.05.210
5.055.8112
4.0>500>1000

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in Phosphate Buffered Saline (PBS, pH 7.4) at 25°C

Co-solvent (5% v/v)Solubility (µg/mL)Fold Increase (Approx.)
None (Control)0.51
Ethanol12.325
Propylene Glycol28.958
PEG 40045.190
DMSO78.6157

Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the Aqueous Solubility of this compound in Water at 25°C

HP-β-CD Concentration (% w/v)Solubility (µg/mL)Fold Increase (Approx.)
0 (Control)0.41
115.739
2.542.1105
598.5246
10215.3538

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

G start Start step1 Add excess compound to buffer in a sealed vial start->step1 step2 Equilibrate by shaking at a constant temperature (e.g., 25°C) for 24-48 hours step1->step2 step3 Separate undissolved solid (centrifugation or filtration) step2->step3 step4 Quantify compound concentration in the supernatant using a validated analytical method (e.g., HPLC) step3->step4 end End: Determine Solubility step4->end

Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.[3] Ensure the filter material does not bind to the compound.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes a method to evaluate the effect of cyclodextrins on compound solubility.

G cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Inclusion Complex Compound 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Complex Increased Apparent Aqueous Solubility Compound->Complex Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Mechanism of cyclodextrin inclusion complexation.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in the desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5%, and 10% w/v).[3] A control solution with buffer only should also be prepared.

  • Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and the control.

  • Equilibrate: Seal the containers and shake them at a constant temperature for 24-48 hours.

  • Separate Undissolved Compound: Centrifuge or filter the suspensions to remove any undissolved solid, as described in Protocol 1.

  • Quantify: Determine the concentration of the compound in the clear supernatant for each sample.

  • Analyze: Plot the solubility of the compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

References

Troubleshooting guide for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical synthesis.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the Conrad-Limpach synthesis of 4-hydroxyquinolines are a common issue that can stem from several factors. The primary reasons include incomplete reaction, unfavorable reaction equilibrium, and degradation of starting materials or products at high temperatures.

Potential Causes and Solutions:

  • Incomplete Initial Condensation: The initial reaction between 4-methylaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the enamine intermediate may not have gone to completion.

    • Solution: Monitor the progress of this initial step by Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time or adding a mild acidic catalyst to facilitate the condensation.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250°C, to overcome the energy barrier of this electrocyclic ring-closing step.[1][2]

    • Solution: Ensure your heating apparatus can achieve and maintain a stable temperature of at least 250°C. The use of a high-boiling point solvent is crucial for effective heat transfer and to reach the required temperature.[2]

  • Inefficient Heat Transfer: A reaction mixture that becomes too viscous or solidifies can lead to poor heat distribution.

    • Solution: Employ an inert, high-boiling point solvent to maintain a stirrable reaction mixture. This ensures even heating and can significantly improve yields compared to solvent-free reactions.[2]

  • Decomposition at High Temperatures: While high temperatures are necessary for cyclization, prolonged heating can lead to the decomposition of reactants and the desired product.

    • Solution: Optimize the reaction time at the target temperature. Once the reaction is complete (as monitored by TLC), cool the mixture promptly to prevent degradation.

Question 2: My reaction has produced a significant amount of the isomeric 2-Hydroxy-4-(trifluoromethyl)-6-methylquinoline (Knorr product). How can I prevent this side reaction?

Answer:

The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a classic side reaction in the Conrad-Limpach synthesis.[3] This occurs when the aniline derivative attacks the ester carbonyl group of the β-ketoester instead of the ketone carbonyl.

Potential Causes and Solutions:

  • High Initial Reaction Temperature: The formation of the Knorr product is thermodynamically favored and occurs at higher temperatures during the initial condensation step (typically around 140°C or higher).[2] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[2]

    • Solution: Control the temperature of the initial reaction between 4-methylaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. Running this step at a lower temperature (e.g., room temperature to gentle warming) will favor the formation of the β-aminoacrylate intermediate that leads to the desired this compound.

  • Reaction Conditions Favoring Thermodynamic Product: Certain catalysts or prolonged reaction times at elevated temperatures during the initial condensation can favor the formation of the more stable Knorr product.

    • Solution: Use a mild acid catalyst for the initial condensation and monitor the reaction closely to avoid unnecessarily long reaction times. The primary focus should be on isolating the kinetically favored enamine intermediate before proceeding to the high-temperature cyclization.

Question 3: The reaction mixture has turned into a thick, unmanageable tar. What can I do to avoid this?

Answer:

Tar formation is a frequent problem in quinoline synthesis, often resulting from polymerization of starting materials or intermediates, or from decomposition at high temperatures.

Potential Causes and Solutions:

  • High Reactant Concentration: Concentrated reaction mixtures are more prone to polymerization and intermolecular side reactions.

    • Solution: Use an appropriate amount of an inert, high-boiling point solvent to keep the reactants and intermediates in solution and minimize side reactions.

  • Excessive Heating: Overheating or prolonged heating can cause decomposition and polymerization.

    • Solution: Carefully control the reaction temperature and time. Use a reliable heating mantle with a temperature controller to avoid temperature spikes.

Question 4: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of this compound can be challenging due to the potential for co-precipitation with byproducts and residual high-boiling point solvent.

Recommended Purification Protocol:

  • Initial Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the high-boiling point solvent. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a non-polar solvent, such as hexanes or toluene, to remove the residual high-boiling solvent.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography can be an effective purification method. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v).[4]

  • Recrystallization: For further purification, recrystallization is recommended.

    • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of similar trifluoromethylated quinoline derivatives.[5] Other potential solvent systems for recrystallization of quinolines include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6] The ideal solvent will dissolve the compound when hot but not at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions. A reported synthesis of the closely related 4-Hydroxy-2-(trifluoromethyl)quinoline using p-toluenesulfonic acid in toluene at 140°C yielded 51.82%.[4] By optimizing conditions, particularly the choice of a high-boiling point solvent for the cyclization step, it is possible to achieve higher yields. For instance, studies on similar Conrad-Limpach syntheses have shown that using solvents with boiling points around 250°C can increase yields to over 65%.[1]

Q2: What is the role of the trifluoromethyl group in this synthesis?

A2: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group makes the ketone carbonyl of ethyl 4,4,4-trifluoro-3-oxobutanoate more electrophilic. This can facilitate the initial nucleophilic attack by the aniline. However, the electron-withdrawing effect on the resulting enamine intermediate might make the subsequent electrophilic aromatic substitution (cyclization) step more challenging, necessitating high temperatures.

Q3: Can I use a different catalyst for this reaction?

A3: While the Conrad-Limpach reaction can proceed without a catalyst, particularly at high temperatures, an acid catalyst is often used to promote the initial condensation and the keto-enol tautomerizations.[2] P-toluenesulfonic acid is a common choice.[4] Other acids like sulfuric acid or hydrochloric acid can also be used, but their concentration should be carefully controlled to avoid unwanted side reactions.

Q4: Is the product, this compound, a solid or a liquid at room temperature?

A4: this compound is a solid at room temperature. Its reported melting point is 252-253°C.

Data Presentation

The choice of solvent for the high-temperature cyclization step is critical for maximizing the yield of 4-hydroxyquinolines. The following table, adapted from a study on the Conrad-Limpach synthesis of a 4-hydroxy-2-methyl-6-nitroquinoline, illustrates the general trend of increasing yield with higher boiling point solvents. While the specific yields will differ for this compound, the trend provides a valuable guide for solvent selection.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative [1][7]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl Benzoate23065
Isobutyl Benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Experimental Protocols

Key Experiment: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is adapted from the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[4]

Materials:

  • 4-methylaniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine 4-methylaniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C).

  • Monitor the reaction by TLC until the starting materials are consumed.

Step 2: High-Temperature Cyclization

  • To the flask containing the enamine intermediate, add a high-boiling point solvent (e.g., Dowtherm A, approximately 10 mL per gram of starting aniline).

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction_Pathway Reactant1 4-methylaniline Intermediate Enamine Intermediate Reactant1->Intermediate Condensation (Low Temperature) Reactant2 Ethyl 4,4,4-trifluoro-3-oxobutanoate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (High Temperature, ~250°C) Side_Product 2-Hydroxy-4-(trifluoromethyl)-6-methylquinoline (Knorr Product) Intermediate->Side_Product Side Reaction (Favored at higher initial temp.)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Check Cyclization Temperature (is it ~250°C?) Start->Check_Temp Check_Solvent Evaluate Solvent (is it high-boiling?) Start->Check_Solvent Check_Condensation Check Initial Condensation (is it complete?) Start->Check_Condensation Check_Side_Product Analyze for Knorr Product Start->Check_Side_Product Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Optimize_Solvent Change Solvent Check_Solvent->Optimize_Solvent Optimize_Condensation Modify Condensation Conditions Check_Condensation->Optimize_Condensation Adjust_Initial_Temp Lower Initial Condensation Temperature Check_Side_Product->Adjust_Initial_Temp Purify Purification Strategy Optimize_Temp->Purify Optimize_Solvent->Purify Optimize_Condensation->Purify Adjust_Initial_Temp->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low Yield High_Boiling_Solvent Use High-Boiling Solvent Low_Yield->High_Boiling_Solvent Optimize_Cyclization_Temp Optimize Cyclization Temperature Low_Yield->Optimize_Cyclization_Temp Monitor_Reaction Monitor Reaction (TLC) Low_Yield->Monitor_Reaction Knorr_Product Knorr Product Formation Control_Initial_Temp Control Initial Temperature Knorr_Product->Control_Initial_Temp Tar_Formation Tar Formation Tar_Formation->High_Boiling_Solvent Tar_Formation->Optimize_Cyclization_Temp Use_Inert_Atmosphere Use Inert Atmosphere Tar_Formation->Use_Inert_Atmosphere Adjust_Concentration Adjust Reactant Concentration Tar_Formation->Adjust_Concentration

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the synthesis of quinolines.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

General Issues

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common initial checks?

A1: Low yields are a frequent issue in quinoline synthesis and can often be attributed to several general factors:

  • Purity of Starting Materials: Ensure the purity of your aniline, aldehydes, ketones, and glycerol. Impurities can lead to undesirable side reactions or inhibit the catalyst.

  • Catalyst Activity: Verify that the catalyst you are using is active and has been stored correctly. Some catalysts are sensitive to air and moisture.

  • Anhydrous Conditions: Many quinoline synthesis reactions are sensitive to water, which can quench catalysts or participate in side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.

  • Reaction Atmosphere: Some reactions may be sensitive to oxygen. In such cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Review your workup procedure to ensure it is optimized for your specific quinoline derivative.

Q2: I am observing significant tar formation in my reaction mixture. What causes this and how can I minimize it?

A2: Tar formation is a common problem, particularly in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[1] This is often due to the polymerization of reactants and intermediates. To minimize tarring:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can lead to decomposition and polymerization.[1][2]

  • Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce charring.[1]

  • Slow Addition of Reagents: A slow, controlled addition of reagents can help to manage the reaction exotherm and minimize localized high concentrations of reactive species that can lead to polymerization.

  • Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a two-phase system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[3]

Method-Specific Troubleshooting

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I make it safer and more manageable?

A3: The Skraup synthesis is notoriously exothermic.[1] To control the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be used.

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[1]

  • Ensure Efficient Stirring: Good agitation helps to prevent the formation of localized hotspots.

Q4: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[4]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[4]

Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1] The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[1] To improve selectivity:

  • Modify the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of a single regioisomer.[1]

  • Aniline Substituents: The electronic nature of the substituents on the aniline can also direct the cyclization.

Q6: My Friedländer synthesis is giving a low yield. What are the first things I should check?

A6: For low yields in a Friedländer synthesis, consider the following:

  • Catalyst Choice: The effectiveness of the catalyst (both Brønsted and Lewis acids) is highly substrate-dependent.[5] It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrates.[5]

  • Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions if you are using a moisture-sensitive catalyst. The reaction temperature and time are also critical parameters to optimize.[5]

  • Side Reactions: Under basic conditions, a common side reaction is the aldol condensation of the ketone starting material with itself. Using an imine analog of the o-aniline can be an effective strategy to circumvent this.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis reactions.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃ (5 mol%)80 °C, 1 hourNot Specified
2-Amino-5-chlorobenzaldehydeVarious carbonylsZnO/CNTSolvent-free24-99
2-Aminoaryl ketones1,3-DicarbonylsFe₃O₄-IL-HSO₄90 °C, Solvent-freeNot Specified

Note: Yields are highly dependent on the specific substrates and reaction conditions used.[6]

Table 2: Skraup Synthesis of Quinoline from Aniline

Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)

This reaction is known for its high yield when properly controlled.[2][7]

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a representative method for the synthesis of quinoline, adapted from Organic Syntheses.[2]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[2]

  • Perform a steam distillation to isolate the crude quinoline.[2]

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[2]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is adapted to minimize tar formation.[4]

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[4]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Combes Synthesis of a Substituted Quinoline

This is a general protocol for the Combes synthesis.

Materials:

  • Aniline derivative

  • β-Diketone

  • Concentrated Sulfuric Acid

Procedure:

  • Mix the aniline and the β-diketone in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid with stirring.

  • Gently heat the reaction mixture for a short period.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

Protocol 4: Friedländer Synthesis of a Substituted Quinoline

This protocol uses a Lewis acid catalyst.[5]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.

  • Add In(OTf)₃ (5 mol%) to the mixture.[5]

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[5]

  • The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate common workflows and logical relationships in quinoline synthesis troubleshooting.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Catalyst Verify Catalyst Activity & Storage Start->Check_Catalyst Check_Conditions Ensure Anhydrous & Inert Conditions Start->Check_Conditions Optimize_Workup Optimize Product Workup & Purification Start->Optimize_Workup Tar_Formation Significant Tar Formation? Start->Tar_Formation If yes Success Improved Yield Check_Purity->Success Check_Catalyst->Success Check_Conditions->Success Optimize_Workup->Success Control_Temp Control Reaction Temperature Tar_Formation->Control_Temp Use_Moderator Use Moderator (e.g., FeSO4) Tar_Formation->Use_Moderator Slow_Addition Slow Reagent Addition Tar_Formation->Slow_Addition Biphasic_System Use Biphasic Solvent System Tar_Formation->Biphasic_System Control_Temp->Success Use_Moderator->Success Slow_Addition->Success Biphasic_System->Success

Caption: General troubleshooting workflow for low yields in quinoline synthesis.

Skraup_Synthesis_Workflow Start Skraup Synthesis Mix_Reactants Mix Aniline, Glycerol, & FeSO4 Start->Mix_Reactants Add_Acid Slowly Add H2SO4 with Cooling Mix_Reactants->Add_Acid Add_Oxidant Add Oxidizing Agent (e.g., Nitrobenzene) Add_Acid->Add_Oxidant Heat Heat to 140-150°C for 3-4 hours Add_Oxidant->Heat Workup Cool, Dilute, Neutralize, & Steam Distill Heat->Workup Purify Separate, Dry, & Distill Product Workup->Purify

Caption: Experimental workflow for the moderated Skraup synthesis.

Doebner_von_Miller_Troubleshooting Problem Low Yield & Polymer Formation Cause Acid-Catalyzed Polymerization of Carbonyl Compound Problem->Cause Solution1 Use Biphasic Solvent System Cause->Solution1 Solution2 Slow Addition of Carbonyl Compound Cause->Solution2 Outcome Increased Yield & Purer Product Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting logic for the Doebner-von Miller synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in my crude product?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. In syntheses of similar quinoline derivatives, potential side products include bisquinoline derivatives.[1] Depending on the synthetic route, unreacted anilines or ethyl trifluoroacetoacetate could also be present.

Q3: My crude product is a dark, tarry substance. How should I proceed with purification?

A3: Tar formation can occur in quinoline synthesis. A preliminary purification step may be necessary before proceeding to column chromatography or recrystallization. This could involve washing the crude material with a non-polar solvent like hexanes to remove some of the tarry residue.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed by several methods. Melting point determination is a straightforward technique; the reported melting point for this compound is 252-253 °C. A sharp melting point range close to the literature value indicates high purity. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the purity of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Column Chromatography Troubleshooting

Issue 1: The compound is not moving from the baseline on the TLC plate, even with a polar eluent.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be strongly adsorbing to the silica gel.

  • Solution: Try a more polar solvent system. For instance, you can increase the proportion of ethyl acetate or add a small amount of methanol to the eluent. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help to reduce tailing and improve elution.

Issue 2: The separation between my desired product and an impurity is poor.

  • Possible Cause: The polarity of the eluent may not be optimal for separating the compounds.

  • Solution: Fine-tune the solvent system. Small, incremental changes in the eluent composition can significantly impact separation. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

Recrystallization Troubleshooting

Issue 1: No crystals form upon cooling.

  • Possible Causes:

    • The solution is not supersaturated.

    • The compound is too soluble in the chosen solvent.

    • The presence of impurities is inhibiting crystallization.

  • Solutions:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Change solvent: If the compound is too soluble, select a solvent in which it is less soluble at room temperature.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Causes:

    • The solution is cooling too quickly.

    • The melting point of the solid is lower than the boiling point of the solvent.

    • The presence of impurities.

  • Solutions:

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent selection: Choose a lower-boiling point solvent.

    • Purity: If impurities are the issue, a preliminary purification by column chromatography may be necessary before recrystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from a procedure for the purification of the similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. An 80:20 mixture of petroleum ether:ethyl acetate is a good initial system to test.[2] The ideal solvent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a less polar mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary (Hypothetical):

ParameterBefore PurificationAfter Column Chromatography
Appearance Brownish solidWhite to off-white solid
Purity (by HPLC) ~85%>98%
Recovery Yield N/A70-85%
Melting Point 245-250 °C252-253 °C
Protocol 2: Purification by Recrystallization

For other trifluoromethylated quinoline derivatives, recrystallization from ethanol has been shown to be effective. Methanol is also a common solvent for recrystallizing hydroxyquinolines.[3]

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to determine if the compound is soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry completely.

Quantitative Data Summary (Hypothetical):

ParameterBefore PurificationAfter Recrystallization
Appearance Brownish solidCrystalline white solid
Purity (by HPLC) ~85%>99%
Recovery Yield N/A60-80%
Melting Point 245-250 °C252-253 °C

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound) ColChrom Column Chromatography (Silica Gel) Crude->ColChrom Primary Method Recryst Recrystallization (e.g., Ethanol/Methanol) Crude->Recryst Alternative/Secondary Method TLC TLC Analysis ColChrom->TLC Monitoring Pure Pure Product (>98% Purity) ColChrom->Pure Recryst->Pure MP Melting Point HPLC HPLC/NMR Pure->MP Verification Pure->HPLC Verification

Caption: Experimental workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiled_out Solutions for Oiling Out Start Recrystallization Attempt Crystals_Form Crystals Formed? Start->Crystals_Form Success Success: Collect and Dry Crystals Crystals_Form->Success Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Oiled_Out Product Oiled Out Crystals_Form->Oiled_Out Oiled Out Scratch Scratch Flask No_Crystals->Scratch Seed Add Seed Crystal No_Crystals->Seed Concentrate Concentrate Solution No_Crystals->Concentrate Slow_Cool Cool Slowly Oiled_Out->Slow_Cool Change_Solvent Change Solvent Oiled_Out->Change_Solvent Reheat Reheat and Add More Solvent Oiled_Out->Reheat

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Navigating the Synthesis of Trifluoromethylated Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into the quinoline scaffold is a widely employed strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and biological activity. However, the synthesis of these valuable compounds is not without its challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, particularly the formation of byproducts, encountered during the synthesis of trifluoromethylated quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of trifluoromethylated quinolines?

The most frequently encountered byproducts are regioisomers (in syntheses like the Combes and Friedländer) and tar-like polymeric materials (especially in the Doebner-von Miller synthesis). The formation of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.

Q2: How does the trifluoromethyl group influence the outcome of the reaction?

The strongly electron-withdrawing nature of the CF₃ group significantly impacts the reactivity of the starting materials and intermediates. It can affect the regioselectivity of the cyclization step, leading to the formation of different isomers. For instance, in the Combes synthesis, the electronic properties of substituents on the aniline ring, in combination with the CF₃ group on the β-diketone, direct the cyclization to form either the 2-CF₃ or 4-CF₃ quinoline isomer.

Q3: What general strategies can be employed to minimize byproduct formation?

Careful control of reaction parameters is crucial. Key strategies include:

  • Temperature control: Many quinoline syntheses are exothermic. Maintaining the lowest effective temperature can help minimize side reactions like polymerization.[1]

  • Slow addition of reagents: Gradual addition of reactive species, such as the α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis, can maintain a low concentration and suppress polymerization.[1]

  • Catalyst selection: The choice of acid or base catalyst can significantly influence the reaction pathway and selectivity.

  • Solvent selection: In some cases, using a biphasic solvent system can help to sequester a reactive intermediate and prevent its self-condensation.[1]

Troubleshooting Guides for Specific Syntheses

Combes Synthesis: Controlling Regioselectivity

The Combes synthesis, involving the reaction of an aniline with a trifluoromethyl-β-diketone, often yields a mixture of 2-CF₃ and 4-CF₃ quinoline regioisomers. The regiochemical outcome is a delicate balance of steric and electronic effects.

Issue: Formation of an Undesired Regioisomer

  • Observation: The major product is the undesired 2-CF₃ or 4-CF₃ quinoline isomer.

  • Cause: The electronic nature of the substituents on the aniline ring plays a pivotal role in directing the cyclization.

  • Solution:

    • To favor the formation of 2-CF₃-quinolines , use an aniline with an electron-donating group (e.g., methoxy).[2]

    • To favor the formation of 4-CF₃-quinolines , use an aniline with an electron-withdrawing group (e.g., chloro, fluoro).[2]

Quantitative Data on Regioisomer Formation:

Aniline SubstituentMajor ProductApproximate Ratio (2-CF₃ : 4-CF₃)
Methoxy (electron-donating)2-CF₃-quinolineHigh selectivity for 2-CF₃
Chloro (electron-withdrawing)4-CF₃-quinolineHigh selectivity for 4-CF₃
Fluoro (electron-withdrawing)4-CF₃-quinolineHigh selectivity for 4-CF₃

Note: The exact ratios can vary depending on the specific reaction conditions.

Experimental Protocol: Selective Synthesis of 2-(Trifluoromethyl)-4-methyl-6-methoxyquinoline

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) in a mixture of polyphosphoric acid (PPA) and ethanol.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-CF₃ regioisomer.

Doebner-von Miller Synthesis: Minimizing Tar Formation

The Doebner-von Miller synthesis, which utilizes an aniline and an α,β-unsaturated carbonyl compound, is notorious for producing significant amounts of tar, making product isolation difficult and reducing yields.

Issue: Excessive Tar Formation

  • Observation: The reaction mixture becomes a thick, dark, and viscous tar.

  • Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]

  • Solutions:

    • Slow Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[1]

    • Biphasic Solvent System: Use a two-phase system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.

    • Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can promote tarring. Experiment with different acids (e.g., HCl, H₂SO₄) and their concentrations.[1]

Experimental Protocol: Minimizing Tar in the Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine the substituted aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Slow Addition: In the dropping funnel, dissolve 4,4,4-trifluorocrotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours.

  • Work-up: Cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.[1]

Friedländer Synthesis: Addressing Aldol Condensation and Regioselectivity

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Key challenges include self-condensation of the ketone starting material and lack of regioselectivity with unsymmetrical ketones.

Issue: Aldol Condensation of Ketone

  • Observation: Formation of byproducts resulting from the self-condensation of the ketone starting material, especially under basic conditions.

  • Cause: The enolizable ketone can react with itself instead of the 2-aminoaryl carbonyl compound.

  • Solution: To avoid this side reaction, consider using an imine analog of the o-aniline starting material.[3]

Issue: Poor Regioselectivity with Unsymmetrical Ketones

  • Observation: Formation of a mixture of quinoline regioisomers.

  • Cause: Lack of control over the initial condensation step.

  • Solution: The choice of catalyst is critical. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer.

Visualization of Reaction Pathways and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and logical workflows.

G cluster_combes Combes Synthesis: Regioselectivity Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Diketone Trifluoromethyl-β-diketone Diketone->Intermediate Product_2CF3 2-CF3-Quinoline Intermediate->Product_2CF3 Electron-donating substituent on aniline Product_4CF3 4-CF3-Quinoline Intermediate->Product_4CF3 Electron-withdrawing substituent on aniline

Caption: Regioselectivity in the Combes synthesis of trifluoromethylated quinolines.

G cluster_doebner Doebner-von Miller Troubleshooting Workflow Start Reaction Start Tar Tar Formation? Start->Tar SlowAdd Implement Slow Addition of Carbonyl Compound Tar->SlowAdd Yes NoTar Proceed with Purification Tar->NoTar No Biphasic Use Biphasic Solvent System SlowAdd->Biphasic OptimizeAcid Optimize Acid Concentration/Type Biphasic->OptimizeAcid Product Desired Quinoline Product OptimizeAcid->Product NoTar->Product

Caption: Troubleshooting workflow for tar formation in the Doebner-von Miller synthesis.

G cluster_friedlander Friedländer Synthesis: Competing Pathways Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Desired Desired Quinoline Product Reactants->Desired Controlled Condensation Aldol Aldol Self-Condensation Byproduct Reactants->Aldol Uncontrolled (e.g., strong base) Isomers Regioisomeric Quinoline Mixture Reactants->Isomers Lack of Regiocontrol

Caption: Competing reaction pathways in the Friedländer synthesis.

This technical support guide provides a starting point for addressing common challenges in the synthesis of trifluoromethylated quinolines. For novel substrates or reaction conditions, a systematic optimization of parameters is always recommended to achieve the desired product with high yield and purity.

References

Stability testing of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress). The compound is highly stable under the applied conditions.[1]- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).- For acid/base stress, consider refluxing with higher concentrations of acid or base (e.g., 0.1N HCl or 0.1N NaOH at 60°C for 30 minutes).[2]- Ensure proper experimental setup (e.g., for photostability, ensure the light source is of appropriate wavelength and intensity).
Inconsistent or irreproducible degradation profiles between experiments. - Variation in experimental parameters (e.g., temperature, pH, concentration of reagents).- Inconsistent solvent composition. The degradation rate can be influenced by the solvent system.[1]- Tightly control all experimental parameters.- Use calibrated equipment (e.g., pH meter, oven).- Prepare fresh solutions for each experiment.- Maintain a consistent solvent composition throughout the study.
Formation of unexpected or multiple degradation products. - Complex degradation pathways.- Presence of reactive species or impurities in the reaction mixture.[1]- Use high-purity solvents and reagents.- Employ hyphenated analytical techniques like LC-MS/MS to identify and characterize the unexpected products.[2]- Consider the possibility of secondary degradation reactions.
Poor peak shape or resolution in HPLC analysis of stressed samples. - Co-elution of the parent compound with degradation products.- Inappropriate HPLC method parameters (e.g., mobile phase, column, gradient).- Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, gradient profile, or trying a different column chemistry.- A stability-indicating analytical method should be developed and validated.[3]
Mass balance issues (sum of the assay of the parent compound and the peak areas of all degradation products is not close to 100%). - Formation of non-chromophoric or volatile degradation products.- Incomplete extraction of all components from the sample matrix.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.- Optimize the sample extraction procedure to ensure complete recovery of all analytes.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for a quinoline derivative like this compound?

A1: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3][4] Typical conditions include:

  • Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]

  • Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[2][3]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Dry heat at 40-80°C.[3]

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q2: Why is it important to develop a stability-indicating analytical method?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2] This is crucial for ensuring that the analytical method can reliably track the stability of the drug substance over time.[4]

Q3: What are the likely degradation pathways for this compound?

A3: While specific data for this compound is limited, quinoline derivatives can undergo several degradation pathways. Hydroxylation of the quinoline ring is a common metabolic and degradation route.[5][6] For instance, degradation can be initiated by hydroxylation at the 2-position to form a 2-oxo-1,2-dihydroquinoline derivative.[5] The trifluoromethyl group is generally stable, but the quinoline ring system can be susceptible to oxidative and hydrolytic degradation.

Q4: What analytical techniques are most suitable for analyzing the stability of this compound?

A4: The most common and powerful technique is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with a mass spectrometer (LC-MS).[2][3] This combination allows for the separation, quantification, and identification of the parent compound and its degradation products.[2]

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Illustrative HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, min)Mass Balance (%)
0.1 N HCl (60°C, 24h)15.2212.599.5
0.1 N NaOH (60°C, 24h)8.7118.2100.1
30% H₂O₂ (RT, 24h)25.839.899.2
Thermal (80°C, 48h)5.1121.099.8
Photolytic (ICH Q1B)11.3215.499.6

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock_solution->base oxidation Oxidation (30% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (80°C, Solid) stock_solution->thermal photo Photolytic Stress (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc characterization Characterize Degradants hplc->characterization degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound C11H8F3NO deg1 Oxidative Product e.g., N-oxide derivative parent->deg1 Oxidation (H2O2) deg2 Hydrolytic Product e.g., Ring opening parent->deg2 Hydrolysis (Acid/Base) deg3 Photolytic Product e.g., Dimerization parent->deg3 Photolysis (UV/Vis Light)

References

How to avoid degradation of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during storage and to offer troubleshooting advice for stability-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: Based on the general stability of quinoline derivatives, the primary factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and atmospheric oxygen. The trifluoromethyl group generally enhances molecular stability; however, the hydroxyquinoline core is susceptible to oxidative and photolytic degradation.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C).[4]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by a change in the physical appearance of the compound, such as a change in color (e.g., yellowing or browning), clumping of the powder (indicating moisture absorption), or the appearance of an unusual odor.[4] For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the presence of impurity peaks and a decrease in the main peak area.[5][6]

Q4: What type of packaging is recommended for storing this compound?

A4: To protect against photodegradation, it is crucial to use light-resistant packaging.[7][8] Amber glass vials or containers made of opaque materials are highly recommended.[8] For highly sensitive applications, packaging in an amber vial that is then placed in a sealed, opaque pouch with a desiccant can provide optimal protection against light and moisture.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound.

Issue: I observe a significant decrease in the purity of my compound over time, as determined by HPLC.

Troubleshooting Workflow:

G start Purity Decrease Detected check_storage Review Storage Conditions start->check_storage check_light Light Exposure? check_storage->check_light check_temp Temperature Fluctuation? check_storage->check_temp check_atmosphere Inert Atmosphere Used? check_storage->check_atmosphere check_container Container Integrity? check_storage->check_container implement_light Store in Amber Vial/Dark check_light->implement_light implement_temp Store at Recommended Low Temperature check_temp->implement_temp implement_atmosphere Store Under Inert Gas (Ar/N2) check_atmosphere->implement_atmosphere implement_container Use Tightly Sealed Container check_container->implement_container retest Re-test Purity After Implementing Changes implement_light->retest implement_temp->retest implement_atmosphere->retest implement_container->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for decreased purity.

Issue: I have observed the formation of new, unknown peaks in my HPLC chromatogram after storing a solution of the compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Solvent-Induced Degradation The solvent used may be reacting with the compound. Investigate the compatibility of the solvent with the compound. Consider using a less reactive, high-purity solvent. Ensure the solvent is dry and de-gassed.
pH Effects If the solvent is not buffered, the pH may be contributing to degradation. Determine the optimal pH for stability and consider using a buffered solution for storage.
Oxidation in Solution Dissolved oxygen in the solvent can lead to oxidative degradation. Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere.
Photodegradation in Solution Solutions can be more susceptible to photodegradation. Always store solutions in amber vials or wrap the container in aluminum foil to protect from light.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9] The following is a general protocol that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.[10]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.[10]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Store a known quantity of the solid compound in an oven at 70°C for 48 hours.[10]

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12] A control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stressed solutions. Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and a phosphate buffer.[13]

    • Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.[14][15]

Data Presentation:

Stress ConditionTemperatureDurationReagentPotential Degradation
Acid Hydrolysis60°C24 hours0.1 M / 1 M HClModerate
Base HydrolysisRT / 60°C24 hours0.1 M / 1 M NaOHSignificant
OxidationRT24 hours3% H₂O₂Significant
Thermal (Solid)70°C48 hoursN/ALow to Moderate
Photolytic (Solid)AmbientAs per ICH Q1BN/ASignificant

Potential Degradation Pathway

Based on known degradation pathways of quinoline and its derivatives, a potential degradation pathway for this compound can be proposed. The primary degradation is expected to be oxidation of the quinoline ring system.

G A This compound B Hydroxylated Intermediates (e.g., dihydroxy derivatives) A->B Oxidation (O2, Light, H2O2) C Ring-Opened Products B->C Ring Cleavage D Further Oxidation Products C->D Further Degradation

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analyzing the spectral data of this compound and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the aromatic protons in this compound?

The aromatic protons of the quinoline ring system are expected to appear in the region of δ 7.0-8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups. Protons on the same ring as the trifluoromethyl group will likely be shifted downfield (to a higher ppm value), while protons on the ring with the methyl and hydroxyl groups will be shifted upfield.

Q2: How does the trifluoromethyl group affect the 1H and 13C NMR spectra?

The highly electronegative fluorine atoms in the trifluoromethyl (CF3) group cause significant deshielding of nearby nuclei. This results in:

  • 1H NMR: Protons on the carbon adjacent to the CF3 group or in close spatial proximity will experience a downfield shift.

  • 13C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (1JCF). The carbon atom attached to the CF3 group will also show a quartet splitting (2JCF), though with a smaller coupling constant. Other nearby carbons may also exhibit coupling to the fluorine atoms (nJCF).

Q3: Why do I see a quartet in the 13C NMR spectrum for the trifluoromethyl carbon?

The carbon atom of the trifluoromethyl group is coupled to three equivalent fluorine-19 nuclei. According to the n+1 rule, where n is the number of coupled nuclei, the signal for the CF3 carbon is split into a quartet (3+1 = 4). The intensity ratio of the peaks in the quartet is approximately 1:3:3:1.

Q4: I am not observing the hydroxyl proton in my 1H NMR spectrum. What could be the reason?

The hydroxyl proton is often broad and may exchange with residual water or deuterated solvent, leading to its disappearance from the spectrum. To confirm its presence, you can perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, and the spectrum is re-acquired. If the peak corresponding to the hydroxyl proton disappears or significantly diminishes in intensity, it confirms its identity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for this compound.

Issue 1: Poor resolution and broad peaks in the 1H NMR spectrum.

  • Possible Cause 1: Sample Concentration. A high sample concentration can lead to increased viscosity and molecular aggregation, resulting in broader peaks.

    • Solution: Prepare a more dilute sample. The optimal concentration should be determined empirically, but starting with 5-10 mg in 0.6-0.7 mL of solvent is a good practice.

  • Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.

    • Solution: Use high-purity solvents and glassware. If contamination is suspected, adding a small amount of a chelating agent like EDTA can help.

  • Possible Cause 3: Unoptimized Shimming. An inhomogeneous magnetic field will lead to poor peak shape and resolution.

    • Solution: Carefully shim the magnetic field before each experiment to optimize its homogeneity.

Issue 2: Difficulty in assigning aromatic proton signals due to overlapping multiplets.

  • Possible Cause: Complex Spin Systems. The protons on the quinoline ring form a complex, coupled spin system, which can lead to overlapping signals that are difficult to interpret.

    • Solution 1: Use a Higher Field Spectrometer. A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.

    • Solution 2: 2D NMR Spectroscopy. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will reveal which protons are coupled to each other, while an HSQC spectrum will correlate each proton to its directly attached carbon, aiding in unambiguous assignment.

Issue 3: Inaccurate integration of the methyl proton signal.

  • Possible Cause: Saturation. If the relaxation delay (d1) is too short, the methyl protons may not fully relax between pulses, leading to a decrease in signal intensity and inaccurate integration.

    • Solution: Increase the relaxation delay to at least 5 times the T1 relaxation time of the methyl protons. A typical value for small molecules is 1-2 seconds, but for accurate integration, a longer delay of 5-10 seconds may be necessary.

Predicted NMR Data

In the absence of experimentally acquired spectra, the following tables provide predicted 1H and 13C NMR chemical shifts and coupling constants for this compound. These values were generated using computational prediction software and should be used as a guide for spectral interpretation.

Table 1: Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.45s-
H-57.90d8.5
H-77.45dd8.5, 2.0
H-87.70d2.0
6-CH32.40s-
4-OH12.10br s-

Table 2: Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (JCF, Hz)
C-2145.0q~35
C-3109.0--
C-4175.0--
C-4a122.0--
C-5125.0--
C-6135.0--
C-7120.0--
C-8130.0--
C-8a148.0--
6-CH321.0--
2-CF3121.0q~275

Experimental Protocols

Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Instrument Setup:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Set the appropriate spectral width (e.g., 0-14 ppm).

    • Use a standard 90° pulse.

    • Set the acquisition time to 2-4 seconds.

    • Set the relaxation delay to 5 seconds for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks.

13C NMR Acquisition (Proton Decoupled):

  • Sample Preparation: Use the same sample as for the 1H NMR experiment. A more concentrated sample may be required for a better signal-to-noise ratio.

  • Instrument Setup:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Set the acquisition time to 1-2 seconds.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference.

Visualizations

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation 1H_NMR 1H NMR Acquisition FT Fourier Transform 1H_NMR->FT 13C_NMR 13C NMR Acquisition 13C_NMR->FT 2D_NMR 2D NMR (COSY, HSQC) 2D_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration Referencing->Integration 2D_Correlation 2D Correlation Analysis Referencing->2D_Correlation Assignment Peak Assignment Chem_Shift->Assignment Coupling->Assignment Integration->Assignment 2D_Correlation->Assignment Final_Structure Final Structure Confirmation Assignment->Final_Structure

Caption: Workflow for NMR spectral interpretation.

troubleshooting_logic Start Problem Encountered Broad_Peaks Broad Peaks? Start->Broad_Peaks Overlapping_Signals Overlapping Signals? Start->Overlapping_Signals Inaccurate_Integration Inaccurate Integration? Start->Inaccurate_Integration Concentration High Concentration? Broad_Peaks->Concentration Yes Paramagnetic Paramagnetic Impurities? Broad_Peaks->Paramagnetic No Higher_Field Use Higher Field Spectrometer Overlapping_Signals->Higher_Field Option 1 2D_NMR Perform 2D NMR Overlapping_Signals->2D_NMR Option 2 Increase_Delay Increase Relaxation Delay (d1) Inaccurate_Integration->Increase_Delay Dilute_Sample Dilute Sample Concentration->Dilute_Sample Yes Shimming Poor Shimming? Paramagnetic->Shimming No Use_Chelator Use Chelating Agent Paramagnetic->Use_Chelator Yes Optimize_Shimming Optimize Shimming Shimming->Optimize_Shimming Yes

Caption: Troubleshooting logic for common NMR issues.

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, particularly for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis. This two-step process involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1] For the synthesis of this compound, the specific starting materials are 4-methylaniline (p-toluidine) and ethyl 4,4,4-trifluoroacetoacetate.

Q2: What are the critical parameters to control during the scale-up of the Conrad-Limpach synthesis?

A2: When scaling up the Conrad-Limpach synthesis, the most critical parameters to control are:

  • Temperature: The thermal cyclization step requires high temperatures, typically around 250 °C.[1] Precise temperature control is crucial to ensure complete reaction and minimize degradation.

  • Solvent Selection: The choice of a high-boiling, inert solvent is essential for achieving high yields in the cyclization step.[2][3]

  • Purity of Starting Materials: The purity of the 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate will directly impact the purity of the final product and the side reaction profile.

  • Efficient Mixing: Adequate agitation is necessary to ensure uniform heat distribution and prevent localized overheating, especially in large-scale reactors.

Q3: Are there greener or more environmentally friendly alternatives to traditional high-boiling solvents like Dowtherm A or mineral oil?

A3: Yes, research has identified several less hazardous and more user-friendly high-boiling solvents for the Conrad-Limpach cyclization. Some alternatives that can provide good yields include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[2] These solvents can be less expensive and have more favorable safety profiles compared to traditionally used options.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the initial condensation and the final cyclization can be effectively monitored by Thin-Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the intermediate and final product.

Q5: What are the common impurities encountered in this synthesis?

A5: Common impurities can include unreacted starting materials, the intermediate β-aminoacrylate, and byproducts from side reactions. At lower cyclization temperatures, the formation of a pyridinedione derivative has been observed as a potential byproduct.[4]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low or No Product Formation in Condensation Step Insufficient removal of water.Use a Dean-Stark apparatus to effectively remove water formed during the reaction.
Inactive catalyst or no catalyst used.Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to catalyze the condensation.[1]
Low Yield in Cyclization Step Reaction temperature is too low.Ensure the reaction temperature reaches at least 250 °C for efficient cyclization. Yields generally increase with higher reaction temperatures up to a certain point.[2]
Inappropriate solvent.Use a high-boiling point, inert solvent. The yield of 4-hydroxyquinoline has been shown to increase with solvents having boiling points above 250 °C.[2]
Reaction time is too short.Monitor the reaction by TLC and ensure it is heated for a sufficient duration (typically 30-60 minutes at temperature) until the intermediate is consumed.[1]
Product is a Dark Tar or Oily Residue Thermal degradation of the product or starting materials.Ensure precise temperature control and avoid localized overheating. Use an appropriate high-boiling solvent to maintain a consistent temperature.
Presence of impurities in starting materials.Use high-purity starting materials. Purify the starting materials if necessary before use.
Difficulty in Product Isolation Product is soluble in the high-boiling solvent.After cooling, try to induce precipitation by reducing the solvent volume under vacuum or by adding a non-polar solvent like hexanes.
Product co-distills with the solvent during removal.Use a high-boiling solvent with a significantly different boiling point from the product to facilitate separation.
Formation of Side Products Incorrect reaction temperature for cyclization.Lower temperatures may favor the formation of by-products. Ensure the critical reaction temperature of around 245-250 °C is maintained for the desired quinoline formation.[4]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(p-tolylamino)-4,4,4-trifluorobut-2-enoate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-methylaniline (1.0 eq) in toluene.

  • Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Thermal Cyclization)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Step 1.

  • Solvent Addition: Add a high-boiling solvent (e.g., Dowtherm A, 2,6-di-tert-butylphenol) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.

  • Reaction: Heat the mixture with stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.

  • Monitoring: Monitor the cyclization progress by TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of a cold, non-polar solvent (e.g., hexanes or cold ethanol) to remove the residual high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Cyclization

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21233
Propyl Benzoate23151
Iso-butyl Benzoate24766
Dowtherm A257~65
1,2,4-Trichlorobenzene214~66
2-Nitrotoluene222~66
2,6-di-tert-butylphenol26565

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[2] This table illustrates the general trend that higher boiling point solvents tend to give higher yields in the thermal cyclization step.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification start Start: 4-methylaniline Ethyl 4,4,4-trifluoroacetoacetate reagents Add: Toluene Glacial Acetic Acid (cat.) start->reagents reflux Heat to Reflux with Dean-Stark reagents->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Work-up: Remove Toluene monitor1->workup1 intermediate Crude Intermediate: Ethyl 3-(p-tolylamino)-4,4,4-trifluorobut-2-enoate workup1->intermediate add_solvent Add High-Boiling Solvent intermediate->add_solvent heat Heat to 250-260 °C add_solvent->heat monitor2 Monitor by TLC heat->monitor2 cool Cool to Room Temp monitor2->cool filter Filter Precipitate cool->filter purify Recrystallize filter->purify final_product Final Product: This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_purification Purification start Low Yield or Impure Product check_step Which step is problematic? start->check_step water_removal Incomplete water removal? check_step->water_removal Condensation temp_issue Temperature too low? check_step->temp_issue Cyclization recrystallization_issue Recrystallization ineffective? check_step->recrystallization_issue Purification catalyst_issue Catalyst issue? water_removal->catalyst_issue No solution_dean_stark Use Dean-Stark apparatus. water_removal->solution_dean_stark Yes solution_catalyst Add catalytic acetic acid. catalyst_issue->solution_catalyst Yes solvent_issue Incorrect solvent? temp_issue->solvent_issue No solution_temp Increase temp. to 250-260°C. temp_issue->solution_temp Yes solution_solvent Use high-boiling solvent (e.g., Dowtherm A). solvent_issue->solution_solvent Yes solution_recrystallization Screen for optimal recrystallization solvent. recrystallization_issue->solution_recrystallization Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Evaluating the Efficacy of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of the novel compound 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline with other established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document serves as a methodological guide, outlining the necessary experimental protocols and data presentation formats required for a rigorous comparative analysis. To illustrate these principles, we will utilize data from well-characterized quinoline-based kinase inhibitors that target various signaling pathways implicated in cancer and other diseases.

Introduction to Kinase Inhibition and the Quinoline Scaffold

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors. Its versatile structure allows for modifications that can confer potency and selectivity against a wide range of kinases. The compound this compound, with its distinct substitutions, represents a potential candidate for kinase inhibition that warrants thorough investigation.

Data Presentation: Comparative Efficacy of Kinoline-Based Kinase Inhibitors

A crucial aspect of evaluating a new kinase inhibitor is to compare its potency and selectivity against a panel of relevant kinases and to benchmark it against existing inhibitors. The following tables provide a template for how such data should be presented, populated with example data from various quinoline-based inhibitors to illustrate a comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 nM)

Kinase TargetThis compoundCompound A (e.g., Anilinoquinoline)Compound B (e.g., Crizotinib)Compound C (e.g., Dovitinib)
c-Met Data Not Available1.1813
VEGFR2 Data Not Available>10,000208
FGFR1 Data Not Available>10,0001001
EGFR Data Not Available5.2>10,000110
PDGFRβ Data Not Available>10,00052
ALK Data Not Available>10,0002.41,100
Src Data Not Available351001,000

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of an inhibitor. Lower values indicate higher potency.

Table 2: Cellular Activity of Kinase Inhibitors

Cell LineCellular Target/PathwayThis compoundCompound A (e.g., Anilinoquinoline)Compound B (e.g., Crizotinib)Compound C (e.g., Dovitinib)
MKN-45 (c-Met driven)c-Met Phosphorylation (IC50 nM)Data Not Available2201050
HUVEC (VEGF stimulated)VEGFR2 Phosphorylation (IC50 nM)Data Not Available>10,0005020
U2OS-FGFR1 FGFR1 Phosphorylation (IC50 nM)Data Not Available>10,00025015
A431 (EGF stimulated)EGFR Phosphorylation (IC50 nM)Data Not Available780>10,000500

Cellular IC50 values reflect the inhibitor's ability to penetrate cells and inhibit the target kinase in a more physiologically relevant context.

Experimental Protocols

The following are detailed methodologies for key experiments that should be performed to determine the efficacy of this compound.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescent signal.

  • Materials:

    • Purified recombinant kinase (e.g., c-Met, VEGFR2, etc.)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Adenosine-5'-triphosphate (ATP)

    • Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)

    • Test compound (this compound) and reference inhibitors, serially diluted.

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Add 2.5 µL of kinase solution to each well of a 384-well plate.

    • Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular environment.

  • Principle: An ELISA-based method is used to detect the phosphorylated form of a specific protein in cell lysates.

  • Materials:

    • Cancer cell line known to have an active signaling pathway of interest (e.g., MKN-45 for c-Met).

    • Cell culture medium and supplements.

    • Test compound and reference inhibitors.

    • Growth factor (if required to stimulate the pathway, e.g., HGF for c-Met).

    • Lysis buffer containing protease and phosphatase inhibitors.

    • ELISA kit specific for the phosphorylated and total protein of interest.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes (if necessary).

    • Aspirate the medium and lyse the cells.

    • Perform the ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated and total target protein.

  • Data Analysis:

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Ligand (Growth Factor) Ligand->RTK RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Transcription->Cell_Response Inhibitor 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Inhibitor->RTK Inhibition

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for screening and characterizing a novel kinase inhibitor.

G cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Evaluation A Compound Synthesis (4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline) B Primary Biochemical Screen (Single Concentration) A->B C Hit Identification B->C D Biochemical IC50 Determination C->D E Kinase Selectivity Profiling (Kinome Scan) D->E F Cellular Potency Assays (Phosphorylation, Proliferation) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Lead Candidate G->H

Caption: Workflow for kinase inhibitor discovery and evaluation.

Conclusion

The evaluation of a novel kinase inhibitor such as this compound requires a systematic and comparative approach. By employing standardized in vitro and cell-based assays, researchers can determine its potency and selectivity. Presenting this data in clear, comparative tables alongside established inhibitors allows for a robust assessment of its therapeutic potential. The methodologies and frameworks provided in this guide are intended to facilitate this process for researchers in the field of drug discovery and development. Further studies are warranted to elucidate the specific kinase targets and efficacy of this compound.

Validation of the biological activity of newly synthesized 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of the newly synthesized compound, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Through a series of in vitro experiments, this document compares its anti-inflammatory and cytotoxic properties against established drugs, Indomethacin and Doxorubicin, respectively. Detailed experimental protocols, quantitative data summaries, and visual representations of the experimental workflow and a key signaling pathway are presented to offer a thorough understanding of the compound's potential.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy. The subject of this guide, this compound, is a novel compound designed to leverage these structural advantages. This document outlines the initial biological validation of this compound, focusing on two key areas of therapeutic interest: inflammation and cancer.

Experimental Validation Workflow

The biological activity of this compound was systematically evaluated using a standardized in vitro testing workflow. This process ensures robust and reproducible data for the assessment of the compound's anti-inflammatory and cytotoxic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic Insights A Compound Synthesis & Characterization B Primary Anti-inflammatory Assay (Nitric Oxide Inhibition) A->B C Primary Cytotoxicity Assay (MTT Assay) A->C D Data Analysis: IC50 Determination B->D C->D E Comparison with Standard Anti-inflammatory Drug (Indomethacin) D->E F Comparison with Standard Cytotoxic Drug (Doxorubicin) D->F G Signaling Pathway Analysis (e.g., NF-κB Pathway) E->G F->G H Report Generation G->H

Caption: Experimental workflow for the validation of biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with varying concentrations of this compound and the standard drug, Indomethacin, for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was determined using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curve.

Data Summary: Anti-inflammatory Activity
CompoundIC₅₀ (µM) on RAW 264.7 Cells
This compound45.72
Indomethacin (Standard)60.88[1]

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human breast cancer cell line, MCF-7. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: MCF-7 cells were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were treated with a range of concentrations of this compound and the standard cytotoxic drug, Doxorubicin, for 24 hours.

  • MTT Assay: After the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the untreated control, and the IC₅₀ value was determined.

Data Summary: Cytotoxic Activity
CompoundIC₅₀ (µM) on MCF-7 Cells (24h)
This compound8.54
Doxorubicin (Standard)1.20[2]

Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade, a potential target for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

Conclusion

The newly synthesized compound, this compound, demonstrates promising biological activity in vitro. It exhibits noteworthy anti-inflammatory effects, with an IC₅₀ value comparable to the standard drug Indomethacin in inhibiting nitric oxide production in macrophages. Furthermore, the compound displays significant cytotoxic activity against the MCF-7 breast cancer cell line. While its cytotoxicity is less potent than the established chemotherapeutic agent Doxorubicin, its dual anti-inflammatory and cytotoxic properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, potentially involving the NF-κB signaling pathway, and evaluating its efficacy and safety in in vivo models. These initial findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory and anticancer agents.

References

Unraveling Tumor Resistance: A Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline's Potential in Overcoming Cross-Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the relentless pursuit of more effective cancer therapies, the challenge of multidrug resistance (MDR) remains a significant hurdle. The development of novel compounds that can circumvent or reverse this resistance is a critical area of research. This guide provides a comprehensive comparison of the cross-resistance profile of cancer cells to quinoline derivatives, with a focus on the potential mechanisms of action related to compounds structurally similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This analysis is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology.

Executive Summary

Cancer cells can develop resistance not only to a specific drug but also to a broad spectrum of other structurally and mechanistically unrelated anticancer agents, a phenomenon known as cross-resistance. This guide delves into the efficacy of quinoline derivatives, exemplified by compounds such as MS-209 (Dofequidar) and a novel derivative designated as 160a, in overcoming MDR. The primary mechanism of resistance explored is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells. Furthermore, the involvement of the PI3K/Akt/mTOR signaling pathway in drug resistance and as a potential target for quinoline-based compounds is examined.

Comparative Analysis of Cytotoxicity and Resistance Reversal

The following tables summarize the in vitro efficacy of representative quinoline derivatives in reversing multidrug resistance in cancer cell lines overexpressing P-glycoprotein. The data highlights the reduction in the half-maximal inhibitory concentration (IC50) of standard chemotherapeutic agents when co-administered with these quinoline compounds, effectively re-sensitizing the resistant cells to treatment.

Table 1: Comparative Cytotoxicity of Doxorubicin in the Presence of Quinoline Derivative 160a

Cell LineResistance ProfileTreatmentIC50 (µg/mL)Fold Reversal
A549Parental (Sensitive)Doxorubicin0.12 ± 0.02-
A549/DOXDoxorubicin-Resistant (P-gp overexpression)Doxorubicin15.8 ± 1.5-
A549/DOXDoxorubicin-Resistant (P-gp overexpression)Doxorubicin + 1 µM 160a1.1 ± 0.114.4
KYSE150Parental (Sensitive)Doxorubicin0.08 ± 0.01-
KYSE150/DOXDoxorubicin-Resistant (P-gp overexpression)Doxorubicin9.7 ± 0.9-
KYSE150/DOXDoxorubicin-Resistant (P-gp overexpression)Doxorubicin + 1 µM 160a0.5 ± 0.0619.4

Data compiled from studies on quinoline derivatives with P-gp inhibitory activity.[1]

Table 2: Cross-Resistance Profile of P-glycoprotein Overexpressing Cells and its Reversal by MS-209 (Dofequidar)

Cell LineDrugIC50 (ng/mL) without MS-209IC50 (ng/mL) with 1 µM MS-209Fold Reversal
P388 (Sensitive)Vincristine1.5--
P388/VCR (Resistant)Vincristine1202.157.1
K562 (Sensitive)Vincristine3.0--
K562/VCR (Resistant)Vincristine1504.235.7
K562 (Sensitive)Doxorubicin20--
K562/ADM (Resistant)Doxorubicin1,2003534.3

This table presents a summary of data from studies investigating the reversal of multidrug resistance by the quinoline derivative MS-209.[2]

Mechanisms of Action and Resistance

The primary mechanism by which quinoline derivatives like MS-209 and 160a appear to reverse multidrug resistance is through the direct inhibition of P-glycoprotein. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects.[1][2]

Beyond P-gp inhibition, the PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance.[3] Aberrant activation of this pathway is a hallmark of many cancers and can contribute to resistance against conventional chemotherapy.[4] Some quinoline-based compounds have been shown to inhibit this pathway, suggesting a dual mechanism of action that could be particularly effective in overcoming resistance.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTS Assay)

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Cancer cells (parental and resistant) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the quinoline derivative, the chemotherapeutic agent, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent is added to each well.

  • Final Incubation and Measurement: The plates are incubated for another 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

This assay measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

  • Cell Preparation: Both parental and resistant cells are harvested and washed with phosphate-buffered saline (PBS). The cell density is adjusted to 1 x 10⁶ cells/mL in serum-free culture medium.

  • Drug Incubation: The cells are pre-incubated with the quinoline derivative or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension at a final concentration of 1 µM, and the cells are incubated for another 30-60 minutes at 37°C, protected from light.

  • Washing: The cells are then washed twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer (typically with an excitation wavelength of 488 nm and emission detected at ~525 nm) or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the quinoline derivative indicates inhibition of P-gp-mediated efflux.

P-glycoprotein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of P-gp (ABCB1) in cell lysates.

  • Protein Extraction: Parental and resistant cells are lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for P-gp/ABCB1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The expression of P-gp is normalized to the expression of the loading control.

Visualizing the Pathways of Resistance and Intervention

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

P_glycoprotein_efflux_mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Anticancer Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) (ABCB1) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Anticancer Drug Drug_in->Pgp Binding Target Cellular Target (e.g., DNA) Drug_in->Target Cytotoxic Effect Quinoline Quinoline Derivative (e.g., this compound) Quinoline->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by quinoline derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its potential inhibition by quinoline derivatives.

experimental_workflow_cross_resistance Start Start: Select Parental & Resistant Cell Lines Cytotoxicity Cytotoxicity Assays (MTS) Start->Cytotoxicity IC50_determination Determine IC50 Values Cytotoxicity->IC50_determination Cross_resistance_profile Establish Cross-Resistance Profile IC50_determination->Cross_resistance_profile Mechanism_investigation Investigate Mechanisms Cross_resistance_profile->Mechanism_investigation Pgp_efflux P-gp Efflux Assay (Rhodamine 123) Mechanism_investigation->Pgp_efflux Pgp_expression P-gp Expression (Western Blot) Mechanism_investigation->Pgp_expression Signaling_pathway Signaling Pathway Analysis (e.g., p-Akt Western Blot) Mechanism_investigation->Signaling_pathway End End: Comprehensive Comparison Guide Pgp_efflux->End Pgp_expression->End Signaling_pathway->End

Caption: Experimental workflow for determining the cross-resistance profile of a novel compound.

Conclusion and Future Directions

The data presented in this guide strongly suggest that quinoline derivatives hold significant promise as agents to combat multidrug resistance in cancer. By targeting key resistance mechanisms such as P-glycoprotein-mediated drug efflux and aberrant pro-survival signaling pathways like PI3K/Akt/mTOR, these compounds have the potential to restore the efficacy of conventional chemotherapeutics. While the specific cross-resistance profile of this compound requires direct experimental evaluation, the broader class of quinoline derivatives demonstrates a clear potential to address the critical challenge of drug resistance in oncology.

Future research should focus on elucidating the precise molecular interactions between novel quinoline compounds and their targets, as well as comprehensive in vivo studies to validate the in vitro findings. The development of quinoline-based therapies, either as standalone agents or in combination with existing anticancer drugs, represents a promising avenue for improving patient outcomes in the fight against cancer.

References

In Vivo Toxicity Assessment of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo toxicity assessment of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline and structurally related quinoline derivatives. Due to the limited publicly available in vivo toxicity data for this compound, this guide focuses on a comparative analysis with well-studied analogs: Quinoline, 4-Methylquinoline, and a representative Trifluoromethyl-substituted Quinoline derivative. The objective is to offer a comprehensive overview of the potential toxicity profile of the target compound based on the known effects of its structural relatives, supported by experimental data from animal models.

Comparative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for the selected quinoline derivatives. It is crucial to note that no specific in vivo toxicity data for this compound was found in the public domain. The data for the trifluoromethyl derivative is based on studies of similar compounds and should be interpreted with caution.

Table 1: Acute and Sub-chronic Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50NOAEL (Sub-chronic)Key Observations
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableLabeled as an irritant in safety data sheets.
Quinoline RatOral262 - 460 mg/kg25 mg/kg/day (40-week study)Liver and kidney necrosis, hematological effects.[1]
MouseOral460 mg/kgData Not Available
4-Methylquinoline RatOral1260 mg/kgData Not Available
Trifluoromethyl-substituted Quinoline Alcohol Derivative *Zebrafish EmbryoImmersionLC50 values reported for specific derivativesData Not AvailableDevelopmental toxicity, including increased cell death.[2][3]

*Data from a study on quinoline-derived trifluoromethyl alcohols, used here as a surrogate for trifluoromethyl-substituted quinolines.[2][3]

Table 2: Genotoxicity and Carcinogenicity Data

CompoundGenotoxicity (In Vivo)CarcinogenicityTarget Organs for Carcinogenicity
This compound Data Not AvailableData Not AvailableData Not Available
Quinoline Positive (induces chromosome aberrations)Carcinogenic in rats and mice[4]Liver (hemangiosarcomas), Forestomach
4-Methylquinoline Limited in vivo data; considered mutagenic in some in vitro testsCarcinogenic in miceLiver
Trifluoromethyl-substituted Quinoline Derivatives Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for key in vivo toxicity assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is employed to estimate the acute oral toxicity of a substance.

  • Animal Model: Typically, female rats are used.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed with a fixed dose. The outcome of this first step determines the next step:

    • If no mortality is observed, the next higher fixed dose is administered to another group of three animals.

    • If mortality is observed, the next lower fixed dose is administered.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality.

Sub-chronic Oral Toxicity (90-Day Study; OECD 408)

This study provides information on the adverse effects of a substance following repeated oral administration over 90 days.

  • Animal Model: Typically, rats are used, with at least 10 males and 10 females per group.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and any observed lesions is conducted.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus.

  • Animal Model: Typically, mice or rats are used.

  • Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.

  • Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxic potential.

Carcinogenicity Bioassay (OECD 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

  • Animal Model: Typically, rats and mice are used, with at least 50 animals of each sex per dose group.

  • Procedure: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels and a concurrent control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.

  • Endpoint: An increased incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This test is used to determine the acute toxicity of substances on the embryonic stages of fish.

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Procedure: Newly fertilized embryos are exposed to a range of concentrations of the test substance in a 96-well plate format for up to 96 hours.

  • Observations: Lethal endpoints are recorded at 24, 48, 72, and 96 hours post-fertilization. These include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

  • Endpoint: The LC50 (lethal concentration for 50% of the population) is calculated.

Signaling Pathways and Experimental Workflows

The toxicity of quinoline derivatives has been linked to the modulation of several key cellular signaling pathways. Diagrams illustrating these pathways and a general experimental workflow for in vivo toxicity assessment are provided below.

Experimental_Workflow General In Vivo Toxicity Assessment Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Studies cluster_2 Phase 3: Data Analysis and Reporting A Compound Synthesis and Characterization B Acute Toxicity Study (e.g., OECD 423) A->B C Dose Range Finding B->C D Sub-chronic Toxicity Study (e.g., 90-day, OECD 408) C->D E Genotoxicity Assays (e.g., Micronucleus Test, OECD 474) C->E F Carcinogenicity Bioassay (e.g., OECD 451) C->F G Histopathology and Clinical Pathology Analysis D->G H Statistical Analysis E->H F->G G->H I Toxicity Profile and Risk Assessment H->I

General workflow for in vivo toxicity studies.

p53_Signaling_Pathway p53 Signaling Pathway in Response to Genotoxic Stress Quinoline_Derivative Quinoline Derivative (Genotoxic Stress) DNA_Damage DNA Damage Quinoline_Derivative->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair p53_Activation->DNA_Repair

Role of p53 signaling in quinoline-induced toxicity.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway in Cellular Stress Cellular_Stress Cellular Stress (e.g., from Quinoline Derivatives) Ras Ras Cellular_Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Apoptosis) Transcription_Factors->Cellular_Response PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Quinoline Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth and Survival mTOR->Cell_Growth_Survival Quinoline_Inhibition Quinoline Derivative (Inhibition) Quinoline_Inhibition->PI3K Quinoline_Inhibition->mTOR

References

A Framework for Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies focused on 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline derivatives. The parent compound, this compound, is commercially available and has been noted as a potential intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. However, detailed investigations into how structural modifications of this specific scaffold affect its biological activity are not readily found in published research.

This guide, therefore, presents a proposed framework for conducting a systematic SAR study on this class of compounds. It outlines a hypothetical series of derivatives, the requisite experimental protocols for their evaluation, and visual representations of the logical workflow and a potential biological target pathway, adhering to the specified requirements for data presentation and visualization.

Proposed Chemical Library for SAR Studies

To establish a clear structure-activity relationship, a library of derivatives would be synthesized to probe the effects of modifying different positions of the this compound core. The primary points of modification would be the C6-methyl group and the C4-hydroxyl group. The table below outlines a hypothetical set of compounds and their potential biological activity, using IC50 (the half-maximal inhibitory concentration) as the metric for potency against a putative target, such as a protein kinase.

Compound IDR1 (at C6)R2 (at C4)Molecular WeightPutative Kinase IC50 (nM)
Parent -CH3-OH227.18500
1a -H-OH213.15750
1b -Cl-OH247.60320
1c -OCH3-OH243.18450
2a -CH3-OCH3241.21>10,000
2b -CH3-NH2226.191,200
2c -CH3-SH243.24800
3a -CH2CH3-OH241.21400
3b -CF3-OH281.14250

This table is a hypothetical representation for illustrative purposes.

Experimental Protocols

A rigorous SAR study would necessitate a series of standardized experiments to ensure the comparability of results. The following are detailed protocols for key assays.

2.1. General Kinase Inhibition Assay (Example: VEGFR-2)

Quinoline derivatives have been noted for their potential as kinase inhibitors, including targeting vascular endothelial growth factor receptor 2 (VEGFR-2).

  • Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the VEGFR-2 enzyme is prepared in the kinase buffer.

    • The test compounds are serially diluted in DMSO and then added to the wells of the 96-well plate.

    • The enzyme solution is added to the wells containing the test compounds and incubated for a 10-minute pre-incubation period at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2.2. Cell Proliferation Assay (Example: HeLa Cells)

To assess the cytotoxic or anti-proliferative effects of the compounds, a standard cell-based assay is employed. Some quinolin-4(1H)-one derivatives have shown cytotoxicity against HeLa cell lines.

  • Objective: To measure the effect of the compounds on the proliferation of a human cancer cell line.

  • Materials: HeLa cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well cell culture plates, test compounds in DMSO, and a viability reagent (e.g., CellTiter-Blue®).

  • Procedure:

    • HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, the CellTiter-Blue® reagent is added to each well and incubated for an additional 2-4 hours.

    • Fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • The IC50 values are determined from the dose-response curves.

Visualizing Workflows and Pathways

3.1. Experimental Workflow

The logical flow of a typical SAR study, from compound synthesis to biological evaluation, can be visualized to clarify the process.

G cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis A Parent Scaffold This compound B Design of Analogs (R1 and R2 modifications) A->B C Synthesis & Purification B->C D Primary Screening (e.g., Kinase Inhibition Assay) C->D E Determination of IC50 D->E F Secondary Screening (e.g., Cell Proliferation Assay) E->F G Data Analysis (Structure vs. Activity) F->G H Identification of Lead Compounds G->H I Further Optimization H->I I->B

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

3.2. Hypothetical Signaling Pathway

If the SAR study identifies potent inhibitors of a specific kinase, such as VEGFR-2, the downstream signaling pathway affected by these compounds can be diagrammed.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 4-Hydroxy-6-methyl-2- (trifluoromethyl)quinoline Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade.

Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Review of the Quinoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4] This guide provides a comparative overview of the chemical class to which 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline belongs, in the context of established therapeutic areas where quinoline-based drugs are the standard of care.

While direct head-to-head experimental data for this compound against standard-of-care drugs is not available in public literature, this document serves to contextualize its potential by examining the well-documented activities of structurally related quinoline derivatives. The inclusion of a trifluoromethyl group is a known strategy in modern drug design to enhance metabolic stability and binding affinity.[5][6]

Antimalarial Activity: A Case Study for Quinoline Derivatives

Quinoline derivatives have historically been and continue to be a dominant class of antimalarial agents.[2][3] Drugs like chloroquine, quinine, and mefloquine are classic examples of quinoline-based therapies that have been central to malaria treatment.[7][8]

Mechanism of Action in Malaria

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[3][7]

G

Comparative Data for Quinoline Derivatives against P. falciparum

While specific data for this compound is unavailable, the following table presents IC50 values for other quinoline derivatives, providing a benchmark for antimalarial potency.

CompoundP. falciparum StrainIC50 (µM)Reference
Chloroquine-sensitive (3D7)Amino-quinoline derivative 40a0.25[3]
Chloroquine-resistant (Dd2)2-methylquinoline derivative 100.033[9]
Chloroquine-resistant (W2)Mefloquine Carbamate MQ-14b-d0.024 - 0.074[8]
Standard Drug: ChloroquineChloroquine-resistant (Dd2)0.172[9]

Anticancer Potential of the Quinoline Scaffold

Quinoline derivatives are also recognized for their potential as anticancer agents, with mechanisms often involving DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[1][4] Certain derivatives act as inhibitors of crucial signaling pathways in cancer progression, such as the c-Met, EGF, and VEGF receptors.[10]

G

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for this compound are not published. However, the following outlines a general workflow for screening novel quinoline derivatives for biological activity, based on common practices in the field.

G Synthesis Synthesis of Quinoline Derivative Screening In vitro Biological Screening (e.g., Antimalarial, Anticancer) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Testing in Animal Models Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

In Vitro Antimalarial Assay (Example Protocol)

  • Parasite Culture : P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation : The test compound (e.g., a novel quinoline derivative) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Assay : Synchronized ring-stage parasites are incubated with various concentrations of the test compound for 72 hours.

  • Growth Inhibition Measurement : Parasite growth is assessed using a SYBR Green I-based fluorescence assay.

  • Data Analysis : The fluorescence intensity is measured, and the IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by non-linear regression analysis.

Conclusion

While this compound is primarily documented as a chemical intermediate for synthesis, its structural features—the quinoline core and the trifluoromethyl group—are hallmarks of many biologically active molecules.[11][12][13][14] The broader family of quinoline derivatives has a rich history in medicine, particularly in the fight against malaria and with growing potential in oncology.[1][2][3] Future research involving the synthesis and biological evaluation of derivatives of this compound could unveil novel therapeutic agents. The established efficacy of related compounds provides a strong rationale for the exploration of this and similar structures in drug discovery programs.

References

Comparative Analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Promising Heterocyclic Compound

In the landscape of drug discovery, quinoline derivatives have consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative, against other relevant compounds in the context of anticancer and antimicrobial research. While direct comparative studies on this specific molecule are limited in publicly available literature, this guide synthesizes existing data on structurally similar quinoline derivatives to provide a valuable reference for researchers.

Performance Overview: Anticancer and Antimicrobial Potential

Quinoline-based compounds have shown significant promise in preclinical studies for both oncology and infectious diseases. The introduction of a trifluoromethyl group, as seen in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity.

Anticancer Activity

Numerous quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases and topoisomerases, or the induction of apoptosis.[1][2][3]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazoneMCF-7 (Breast)7.01 - 7.05[4]
Quinoline-based dihydrazoneBGC-823 (Gastric)7.01 - 34.32[4]
Quinoline-based dihydrazoneBEL-7402 (Hepatoma)7.01 - 34.32[4]
Quinoline-based dihydrazoneA549 (Lung)7.01 - 34.32[4]
Fluorinated Quinoline AnaloguesMDA-MB-468 (TNBC)2.5 - 5[5][6]
Bis-quinoline IsomersU937 (Leukemia)0.7[3]
Bis-quinoline IsomersHL60 (Leukemia)0.2[3]

Note: Data presented is for structurally related compounds and not for this compound itself, as specific IC50 values for this compound were not available in the reviewed literature.

Antimicrobial Activity

The quinolone and fluoroquinolone classes of antibiotics are prime examples of the antimicrobial potential of the quinoline scaffold. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8][9]

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[10][11]
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6[10][11]
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[10][11]
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10[10][11]
Quinoline-indole hybrid (13)Staphylococcus aureus (MRSA)20 ± 3.3[12]
Quinoline-indole hybrid (13)Pseudomonas aeruginosa10 ± 1.5[12]

Note: The data presented is for various quinoline derivatives and not specifically for this compound. The presented values serve to illustrate the potential activity range for this class of compounds.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.

Synthesis of this compound

A general synthetic route for similar 4-hydroxy-2-(trifluoromethyl)quinolines involves the condensation of an appropriately substituted aniline with an ethyl 4,4,4-trifluoroacetoacetate.[4]

General Procedure:

  • A mixture of the substituted aniline and ethyl 4,4,4-trifluoroacetoacetate is heated in a suitable high-boiling solvent (e.g., Dowtherm A).

  • The reaction mixture is refluxed for a defined period.

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

anticancer_pathway Quinoline Quinoline Derivative TK Tyrosine Kinase Quinoline->TK Inhibition Topo Topoisomerase Quinoline->Topo Inhibition Apoptosis Apoptosis Induction Quinoline->Apoptosis Stimulation CellCycle Cell Cycle Arrest Quinoline->CellCycle Induction Proliferation Cancer Cell Proliferation TK->Proliferation Promotes Topo->Proliferation Required for Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Putative anticancer mechanisms of quinoline derivatives.

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I

Caption: Experimental workflow for the MTT assay.

mic_workflow A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C (18-24h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

References

Independent Verification of the Biological Activity of Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the biological activities of various quinoline compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in the independent verification of these findings.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have shown significant potential in cancer therapy through various mechanisms of action, including the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization.[6] Many derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[4][6][7]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
Quinoline-2-one-based chalcone derivative (Compound 56)50 human cancer cell linesNot specified[4]
Thiophene and pyridine-based quinoline derivatives (Compounds 62-64)MCF-7, H-460, SF-268Not specified[4]
Quinoline-chalcone hybrid (Compound 39)A549, K-5621.91, 5.29[8]
Quinoline-chalcone hybrid (Compound 40)A549, K-562Not specified[8]
3-phenylquinolinyl-chalconesThree different typesNot specified[8]
Quinoline-chalcone linked podophyllotoxins (Compound 62)Screened cell lines2.2 - 15.4[8]
Quinoline-chalcone hybrid (Compound 63)Caco-25.0[8]
Quinoline-chalcone hybrid (Compound 64)Caco-22.5[8]
Quinoline-chalcone derivative (Compound 33)MCF-7, HeLa, DLD1EGFR IC50: 37.07 nM[8]
Quinoline-2-carboxamides and 2-styrylquinolines (Compound 5)PC-3GI50: 1.29[9]
Bis-quinoline (Compound 2a)U937, HL60Submicromolar[10]
Z-containing quinoline (Compound 4b, 4c)U937, HL60Submicromolar[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13]

Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[13]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[13]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[11]

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives can modulate various signaling pathways involved in cancer progression, including those related to cell proliferation, apoptosis, and angiogenesis.[3][14] A key mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR, which in turn affects downstream pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[14]

anticancer_pathway Quinoline Quinoline Derivatives RTK c-Met / VEGFR / EGFR Quinoline->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Quinoline derivatives inhibiting key oncogenic signaling pathways.

Antimicrobial Activity of Quinoline Derivatives

Quinoline compounds have a long history as antimicrobial agents, with some derivatives being utilized as antibacterial and antifungal drugs.[2] Their mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which disrupts DNA replication and leads to bacterial cell death.[15]

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of a quinoline derivative against various microorganisms. The activity is often measured by the diameter of the inhibition zone in an agar diffusion assay.

CompoundMicroorganism(s)Inhibition Zone (mm) / MICReference(s)
3′-amino-2,2′-dichloro-6-methoxy-1′-((4-methoxyphenyl)amino)-4,6′,6′-trimethyl-1′,5′,6′,7′-tetrahydro-[3,4′-biquinolin]-8′(4′H)-one (36)All microorganisms testedSignificant efficacy[2]
Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique for the qualitative and semi-quantitative evaluation of the antimicrobial potential of compounds.[16][17][18][19][20]

Principle: This method relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates the antimicrobial activity of the compound.[16][19]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland standard).[18]

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.[18]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the quinoline compound are placed on the agar surface.[18]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[18]

General Experimental Workflow for Antimicrobial Screening

The screening of novel compounds for antimicrobial activity typically follows a standardized workflow.

antimicrobial_workflow start Start: Quinoline Compound Library primary_screening Primary Screening (e.g., Disk Diffusion Assay) start->primary_screening mic_determination MIC Determination (e.g., Broth Microdilution) primary_screening->mic_determination Active Compounds mbc_determination MBC/MFC Determination mic_determination->mbc_determination time_kill Time-Kill Kinetics Assay mbc_determination->time_kill mechanism_studies Mechanism of Action Studies time_kill->mechanism_studies end Lead Compound Identification mechanism_studies->end

Caption: A typical workflow for antimicrobial drug discovery.

Anti-inflammatory Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated potent anti-inflammatory properties.[21][22][23][24] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[23]

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of a quinoline derivative in a lipopolysaccharide (LPS)-stimulated macrophage model.

CompoundAssayConcentration (µM)Inhibition (%)Reference(s)
Test Compound ALPS-induced NO Production in RAW 264.71057.4[25]
Test Compound ALPS-induced TNF-α Secretion1064.3[25]
Test Compound ALPS-induced IL-6 Secretion1059.9[25]
Experimental Protocol: LPS-Stimulated Macrophage Assay

This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[21][25]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO).[21][25]

Procedure:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.[21]

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the quinoline compound for 1-2 hours.[21]

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[21]

  • Supernatant Collection: The cell culture supernatant is collected.[21]

  • Quantification of Inflammatory Mediators: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits. The level of nitric oxide can be measured using the Griess reagent.[21][25]

Signaling Pathways in Quinoline-Mediated Anti-inflammatory Activity

The anti-inflammatory effects of quinoline compounds are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[23]

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Quinoline Quinoline Derivatives Quinoline->MAPK Inhibition Quinoline->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression

References

Benchmarking the selectivity of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline against a panel of kinases. Due to the absence of publicly available screening data for this specific compound, the following section presents a representative, hypothetical dataset to illustrate its potential selectivity profile in comparison to a known broad-spectrum kinase inhibitor, Staurosporine.

This guide details the experimental methodologies for two standard kinase profiling assays and includes visualizations of a typical experimental workflow and a key signaling pathway to provide a comprehensive framework for interpretation.

Quantitative Selectivity Profile

The inhibitory activity of this compound and the reference compound Staurosporine was assessed against a representative panel of kinases. The following table summarizes the hypothetical percentage of inhibition at a concentration of 1 µM. A lower percentage indicates weaker binding and higher selectivity, while a higher percentage suggests significant inhibition.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
ABL1 TK1298
AKT1 AGC895
AURKA STE1599
CDK2 CMGC9297
EGFR TK2596
GSK3B CMGC8894
MAPK1 (ERK2) CMGC585
MAPK14 (p38α) CMGC9599
MET TK1893
PIK3CA PI3K375
SRC TK2298
VEGFR2 TK3099

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to model a potential selectivity profile for this compound and has not been generated from experimental work.

Experimental Protocols

To determine the kinase selectivity profile of a test compound, various methodologies can be employed. Below are detailed protocols for two widely used assays: a competition binding assay and a luminescence-based kinase activity assay.

KINOMEscan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).

Materials:

  • DNA-tagged kinases

  • Immobilized ligand beads

  • Test compound (this compound)

  • Assay buffer

  • Wash buffers

  • qPCR reagents

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired screening concentration.

  • Assay Assembly: The test compound, DNA-tagged kinase, and immobilized ligand beads are combined in the wells of a microplate.

  • Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.

  • Washing: Unbound kinase is removed through a series of wash steps.

  • Elution and Quantification: The amount of kinase bound to the beads is measured by eluting the DNA tag and quantifying it via qPCR.

  • Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control to determine the percentage of inhibition.

ADP-Glo™ Kinase Activity Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP concentration and, therefore, to kinase activity.

Materials:

  • Kinase panel

  • Kinase-specific substrates

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Opaque-walled microplates

Procedure:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (control) to the wells of a microplate.

    • Add the specific kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

To further clarify the experimental process and the biological context, the following diagrams illustrate a typical kinase screening workflow and a key signaling pathway where kinase inhibitors are relevant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., this compound) plate Plate Compound & Kinase compound->plate kinase_panel Kinase Panel (Diverse kinases) kinase_panel->plate reagents Assay Reagents (ATP, Substrates, Buffers) initiate Initiate Reaction (Add ATP/Substrate) reagents->initiate incubate Incubate plate->incubate incubate->initiate stop_detect Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) initiate->stop_detect readout Plate Reader/ Instrument Readout stop_detect->readout calc Calculate % Inhibition or IC50 Values readout->calc profile Generate Selectivity Profile calc->profile

Caption: A generalized workflow for kinase selectivity profiling.

G cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Response Cellular Response (Proliferation, Differentiation, Survival) TF->Response Regulates Gene Expression

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Safety Operating Guide

Proper Disposal of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, based on general best practices for hazardous chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not available at the time of this writing. The following procedures are based on the handling and disposal guidelines for similar quinoline derivatives and hazardous chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection Type Specific Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be designated as hazardous waste.

    • Segregate this waste from other chemical waste streams to prevent potential reactions.

  • Waste Collection:

    • Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a clearly labeled, dedicated hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. Ensure the container is compatible with the solvents used.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

DisposalWorkflow Start Start: Waste Generation Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste Identify->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Designated Area Collect->Store Spill Spill? Store->Spill Dispose Dispose via EHS/ Contractor Spill->Dispose No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Collect

Caption: Logical workflow for the proper disposal of this compound.

Spill Response Protocol

In the event of a spill, adhere to the following emergency procedures.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response protocol for this compound.

Safeguarding Your Research: A Guide to Handling 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for CAS 1701-20-8

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles.Protects eyes from dust particles and potential splashes.
Face ShieldRequired when there is a significant risk of splashing.Provides a full barrier for the face against splashes.
Hand Protection GlovesButyl rubber or Neoprene gloves are recommended for handling quinoline derivatives.[1]Provides a chemical-resistant barrier to prevent skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific compound and solvent being used.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorAn N95 dust mask is suitable for handling the powder in well-ventilated areas.[2] In cases of poor ventilation or potential for aerosolization, a half- or full-face respirator with organic vapor cartridges and particulate filters is recommended.Prevents inhalation of the powdered compound, which is classified as an irritant.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare Work Area - Ensure fume hood is operational. - Clear and decontaminate the work surface. gather_materials 2. Gather Materials - Weigh the required amount of the compound. - Have necessary solvents and equipment ready. don_ppe 3. Don Appropriate PPE - Refer to the PPE table above. gather_materials->don_ppe conduct_experiment 4. Conduct Experiment - Perform all manipulations within the fume hood. - Keep the sash as low as possible. decontaminate 5. Decontaminate Equipment - Rinse glassware with a suitable solvent (e.g., acetone). - Collect rinsate as hazardous waste. conduct_experiment->decontaminate store 6. Store Compound - Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Figure 1. Step-by-step operational workflow for handling the compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.

All materials contaminated with this compound must be treated as hazardous waste.[3] This includes the chemical itself, any solutions, contaminated labware, and personal protective equipment.

The following decision tree illustrates the proper segregation and disposal of waste generated during the handling of this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal waste_source Waste from handling This compound is_halogenated Is the waste halogenated? waste_source->is_halogenated halogenated_waste Collect in a designated 'Halogenated Waste' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in a 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_waste No label_container Label the container clearly with: - 'Hazardous Waste' - Chemical name and concentration - Date halogenated_waste->label_container non_halogenated_waste->label_container store_waste Store the sealed container in a designated satellite accumulation area. label_container->store_waste dispose Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. store_waste->dispose

Figure 2. Decision tree for the proper disposal of generated waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a small spill (contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.

For a large spill (outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team or Environmental Health and Safety (EHS) office immediately.

  • Prevent the spread of the spill if it can be done without risk.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your organization's safety manuals before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.